Vinblastine sulfate
Description
Historical Context and Discovery of Vinblastine (B1199706) Sulfate (B86663)
The history of vinblastine sulfate is intertwined with the investigation of traditional medicinal uses of the Catharanthus roseus plant. Historically, extracts from this plant were explored for various purported medicinal properties, including the treatment of diabetes. cdnsciencepub.comnih.gov This led researchers in the mid-20th century to investigate the plant's chemical constituents.
A pivotal moment occurred in the 1950s when Robert Noble and Charles Thomas Beer at the University of Western Ontario isolated and purified alkaloids from the Madagascar periwinkle. wikipedia.orgcdnmedhall.cautppublishing.com Their research was initially driven by the plant's supposed anti-diabetic effects. cdnsciencepub.comnih.govwikipedia.org However, experiments involving injecting plant extracts into rabbits revealed a significant decrease in white blood cells, leading to the hypothesis that these extracts might be effective against cancers of the white blood cells, such as lymphoma. wikipedia.orgcdnmedhall.caresearchgate.net This serendipitous observation shifted the focus of their research towards the antineoplastic potential of the isolated compounds. cdnsciencepub.comnih.govutppublishing.comresearchgate.net
This research culminated in the isolation and purification of vinblastine in 1958. wikipedia.orgcdnmedhall.ca Vinblastine was the first vinca (B1221190) alkaloid to be isolated and tested for its anti-tumor properties. researchgate.netnih.gov The purification process was patented in 1959. cdnmedhall.ca
Role of this compound in Cancer Chemotherapy Research
Academic research has firmly established this compound as a key agent in cancer chemotherapy. Its primary mechanism of action revolves around its interaction with tubulin, a protein essential for the formation of microtubules. auctoresonline.orgpatsnap.comsemanticscholar.org Microtubules are critical components of the cell's cytoskeleton and play a vital role in various cellular processes, including maintaining cell shape, intracellular transport, and crucially, chromosome segregation during mitosis. patsnap.com
This compound exerts its anti-cancer effects by binding to tubulin dimers, thereby inhibiting their polymerization into functional microtubules. patsnap.comsemanticscholar.org This disruption prevents the proper assembly of the mitotic spindle, a structure necessary for the separation of chromosomes during the anaphase of mitosis. auctoresonline.orgpatsnap.com The inability to form a functional mitotic spindle leads to cell cycle arrest at the metaphase stage. patsnap.comsemanticscholar.org This mitotic arrest triggers a cascade of events that ultimately result in programmed cell death, or apoptosis, in rapidly dividing cancer cells. patsnap.com
Research has explored this mechanism in detail. Studies have shown that at very low concentrations, this compound suppresses microtubule dynamics, while at higher concentrations, it reduces microtubule polymer mass. auctoresonline.org Recent findings also indicate that it can induce microtubule fragmentation by stimulating minus-end detachment from organizing centers, and this enhanced detachment correlates with cytotoxicity. auctoresonline.org Crystallographic data has provided insights into the binding of vinblastine to tubulin, showing that it introduces a wedge at the interface of two tubulin molecules, interfering with assembly. researchgate.net This interaction can also lead to the self-association of tubulin into spiral aggregates at the expense of microtubule growth. researchgate.net
This compound has been investigated extensively in various cancer cell lines and animal models to assess its efficacy and understand its cellular effects. In vitro studies using cancer cell lines, including those for leukemia, breast cancer, lung cancer, and ovarian cancer, have demonstrated its potent anti-cancer properties, affecting cell viability, proliferation, apoptosis, and cell cycle progression. rsisinternational.org Animal studies have further supported its in vivo anti-cancer efficacy, showing inhibition of tumor growth in various models, including human breast cancer xenografts and models of testicular cancer and Hodgkin's lymphoma. rsisinternational.org
Scope and Significance of Research on this compound
The scope of academic research on this compound is broad, encompassing fundamental studies on its molecular interactions to investigations into its efficacy in various cancer types and the development of new therapeutic strategies. Its significance lies in its established role as an effective chemotherapeutic agent and its continued use as a subject of research to improve cancer treatment outcomes.
Research continues to explore ways to enhance the therapeutic index of this compound, including the investigation of structurally modified vinblastine analogues aimed at improving biological potential and reducing adverse effects. researchgate.net Studies also focus on understanding and overcoming mechanisms of resistance that cancer cells may develop against vinblastine.
Furthermore, research into this compound contributes to the broader understanding of microtubule dynamics and cell division, fundamental processes relevant to cancer biology. The study of its interaction with tubulin and other cellular components provides valuable insights into potential targets for the development of new anti-cancer drugs.
The significance of this compound in academic research is underscored by its continued inclusion in combination chemotherapy regimens for various cancers, such as Hodgkin's lymphoma, non-small-cell lung cancer, bladder cancer, brain cancer, melanoma, and testicular cancer. wikipedia.org Its use in regimens like ABVD for Hodgkin lymphoma and in combination with methotrexate (B535133) for aggressive fibromatosis highlights its clinical importance, which is a direct result of extensive academic investigation. wikipedia.org
Research findings related to the mechanism of action of this compound can be summarized in the following table:
| Mechanism Component | Description | Research Finding/Observation |
| Tubulin Binding | This compound binds to tubulin dimers. patsnap.comsemanticscholar.org | Inhibits tubulin polymerization into microtubules. patsnap.comsemanticscholar.org |
| Microtubule Disruption | Interferes with the assembly and dynamics of microtubules. auctoresonline.orgpatsnap.com | Leads to the inability to form a functional mitotic spindle. auctoresonline.orgpatsnap.com |
| Cell Cycle Arrest | Halts the cell cycle progression. auctoresonline.orgpatsnap.com | Causes arrest at the metaphase stage of mitosis. patsnap.comsemanticscholar.org |
| Apoptosis Induction | Triggers programmed cell death in cancer cells. patsnap.com | Results from the mitotic arrest and subsequent cellular events. patsnap.com |
| Microtubule Fragmentation | Can stimulate microtubule minus-end detachment. auctoresonline.org | Enhanced detachment correlates with cytotoxicity. auctoresonline.org |
| Interaction with Stathmin | Binds simultaneously with stathmin on tubulin dimers. researchgate.net | Increases the binding constant of vinblastine for tubulin, suggesting a role in cell sensitivity. researchgate.net |
| Tubulin Self-Association | Can induce the formation of tubulin spiral aggregates at high concentrations. researchgate.net | Occurs at the expense of microtubule growth. researchgate.net |
Academic research on this compound continues to be vital for understanding its complex interactions at the cellular and molecular levels, optimizing its use in existing therapies, and guiding the development of novel anti-cancer agents.
Structure
2D Structure
Properties
IUPAC Name |
methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H58N4O9.H2O4S/c1-8-42(54)23-28-24-45(40(52)57-6,36-30(15-19-49(25-28)26-42)29-13-10-11-14-33(29)47-36)32-21-31-34(22-35(32)56-5)48(4)38-44(31)17-20-50-18-12-16-43(9-2,37(44)50)39(59-27(3)51)46(38,55)41(53)58-7;1-5(2,3)4/h10-14,16,21-22,28,37-39,47,54-55H,8-9,15,17-20,23-26H2,1-7H3;(H2,1,2,3,4)/t28-,37-,38+,39+,42-,43+,44+,45-,46-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQAABAKXDWYSZ-PNYVAJAMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H58N4O9.H2O4S, C46H60N4O13S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | VINBLASTINE SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21219 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601017133 | |
| Record name | Vinblastine sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
909.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Vinblastine sulfate appears as an anticancer drug. White to slightly yellow crystalline powder. (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | VINBLASTINE SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21219 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
greater than or equal to 10 mg/mL at 76.1 °F (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | VINBLASTINE SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21219 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
143-67-9 | |
| Record name | VINBLASTINE SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21219 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Vinblastine sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vinblastine sulfate [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vinblastine sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vinblastine sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.097 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VINBLASTINE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N00W22YO2B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
543 to 545 °F (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | VINBLASTINE SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21219 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Mechanisms of Action of Vinblastine Sulfate
Tubulin Binding and Microtubule Dynamics Modulation
Vinblastine (B1199706) sulfate (B86663) exerts its effects by binding to tubulin dimers. patsnap.com This binding occurs at specific high-affinity sites on tubulin, often at or near the vinca (B1221190) domain on the β-tubulin subunit. pharmacology2000.comnih.gov The binding of vinblastine to tubulin interferes with the normal assembly and disassembly of microtubules, thereby modulating microtubule dynamics. patsnap.compharmacology2000.comnih.gov
Inhibition of Microtubule Polymerization
A key effect of vinblastine sulfate is the inhibition of tubulin polymerization into microtubules. patsnap.commedkoo.compharmacology2000.comnih.govnih.gov By binding to tubulin dimers, vinblastine prevents their addition to the growing ends of microtubules, effectively blocking microtubule assembly. patsnap.comnih.govnih.gov This inhibition is a dose-dependent phenomenon, occurring at relatively low concentrations of the drug. nih.gov Studies have shown that vinblastine can inhibit steady-state tubulin addition to microtubules. caymanchem.com
Disruption of Mitotic Spindle Formation
Microtubules are essential components of the mitotic spindle, the structure responsible for separating chromosomes during cell division. patsnap.comnih.gov By inhibiting microtubule polymerization and altering microtubule dynamics, this compound disrupts the proper formation and functionality of the mitotic spindle. patsnap.commedkoo.comcaymanchem.commedchemexpress.comnih.govwikipedia.orgabcam.comnih.govdroracle.ai This disruption prevents the accurate alignment and segregation of chromosomes. nih.gov
Induction of Metaphase Arrest
The disruption of the mitotic spindle by this compound leads to a block in the cell cycle at the metaphase stage of mitosis. medkoo.comcaymanchem.commedchemexpress.comnih.govwikipedia.orgabcam.comnih.govdroracle.airesearchgate.net In metaphase, chromosomes are typically aligned at the spindle equator before being pulled apart. However, in the presence of vinblastine, the compromised spindle is unable to correctly attach to and move the chromosomes, resulting in an arrest at this stage. nih.gov This metaphase arrest is a characteristic consequence of vinblastine treatment. medkoo.comnih.govwikipedia.orgdroracle.ai
Suppressive Effects on Microtubule Dynamics at Low Concentrations
Interestingly, at low concentrations, this compound can suppress microtubule dynamics without causing significant net microtubule depolymerization. wikipedia.orgabcam.commolbiolcell.orgnih.govresearchgate.net This involves reducing the rates of microtubule growth and shortening, decreasing the frequency of transitions from growth or pause to shortening (catastrophe), and increasing the duration of pause states. molbiolcell.orgnih.gov This suppression of dynamic instability, particularly at microtubule plus ends, is thought to be a significant aspect of vinblastine's chemotherapeutic action. molbiolcell.orgnih.govresearchgate.net
Data illustrating the effects of vinblastine on microtubule dynamics at low concentrations:
| Vinblastine Concentration (nM) | Effect on Microtubule Dynamics | Observed Change |
| 3-64 | Suppresses dynamic instability | Reduced growth and shortening rates molbiolcell.orgnih.gov |
| 3-64 | Suppresses dynamic instability | Decreased catastrophe frequency molbiolcell.orgnih.gov |
| 3-64 | Suppresses dynamic instability | Increased duration of pause states molbiolcell.orgnih.gov |
| 32 | Decreased dynamicity | Reduced by 75% molbiolcell.orgnih.gov |
Interactive Data Table: Effects of Low Concentration Vinblastine on Microtubule Dynamics
Cell Cycle Specificity and Apoptosis Induction
This compound is considered a cell cycle phase-specific agent, primarily targeting cells in the M phase (mitosis) due to its effects on microtubules and the mitotic spindle. medkoo.compharmacology2000.comnih.govwikipedia.orgnih.gov By inducing metaphase arrest, vinblastine prevents cells from completing division. patsnap.comminakem.comnih.gov Prolonged arrest in mitosis triggers a cellular response that leads to programmed cell death, or apoptosis. patsnap.comminakem.comnih.govdroracle.airndsystems.comresearchgate.netresearcherslinks.comselleck.co.jpresearchgate.netselleckchem.com The inability of the cell to resolve the mitotic block activates intrinsic pathways culminating in apoptosis. patsnap.comnih.gov This selective induction of apoptosis in rapidly dividing cells is a key aspect of vinblastine's anti-cancer activity. patsnap.comminakem.comnih.gov Studies have demonstrated vinblastine's ability to induce apoptosis in various cancer cell lines, including human acute promyelocytic leukemia cells and colon cancer cells. researcherslinks.comselleck.co.jpglpbio.com
Data on vinblastine's effect on cell viability and apoptosis in NB4 cells:
| Vinblastine Concentration (µM) | Treatment Duration (h) | Effect on Cell Viability | Effect on Apoptosis |
| 50 | 19 | Reduced (time- and concentration-dependent) | Promoted |
Interactive Data Table: Vinblastine Effects on NB4 Cells
While primarily known for its M-phase specificity, some research also suggests vinblastine may induce apoptosis in a phase-independent manner in certain contexts, such as in some leukemias. wikipedia.org
M-Phase Specificity
Vinblastine is considered a cell cycle phase-specific agent, primarily affecting cells during the M phase (mitosis). wikipedia.orgcancercareontario.cabccancer.bc.cacancercareontario.ca Its main action involves binding to tubulin, the protein subunit of microtubules, thereby inhibiting their assembly. wikipedia.orgcancercareontario.ca This disruption prevents the proper formation of the mitotic spindle, a structure essential for the separation of chromosomes during anaphase. wikipedia.org The interference with microtubule dynamics leads to mitotic arrest at the metaphase stage, ultimately triggering cell death. ontosight.aicancercareontario.ca
Data regarding the effect of vinblastine on microtubule dynamics indicates that at very low concentrations, it suppresses microtubule dynamics, while at higher concentrations, it reduces microtubule polymer mass. wikipedia.orgauctoresonline.org Recent findings also suggest that vinblastine can induce microtubule fragmentation by stimulating the detachment of microtubule minus-ends from their organizing centers. wikipedia.orgauctoresonline.org Dose-response studies have correlated enhanced microtubule detachment from spindle poles with cytotoxicity. wikipedia.orgauctoresonline.org
Induction of Programmed Cell Death (Apoptosis)
This compound is known to induce programmed cell death, or apoptosis. ontosight.aiselleck.co.jpzellbio.euselleckchem.comtocris.com This induction is a downstream effect of its primary action on microtubules and the subsequent mitotic arrest. By disrupting the mitotic spindle and causing metaphase arrest, vinblastine triggers signaling pathways that lead to the initiation of apoptosis in rapidly dividing cancer cells. ontosight.ai Studies have shown this compound induces apoptosis in various tumor cell lines, including cultured rat hepatocytes and human lymphoma cells. zellbio.eutocris.comrndsystems.com
Phase-Independent Apoptosis in Specific Leukemias
While vinblastine is generally considered M-phase specific, research indicates that it can also induce apoptosis in a phase-independent manner in certain leukemias and lymphomas. wikipedia.orgnih.govaacrjournals.org This suggests that in some hematological malignancies, cell death can occur regardless of the cell's position in the cell cycle at the time of vinblastine exposure. nih.gov For instance, studies have shown rapid, mitosis-independent apoptosis in certain leukemia cell lines within a few hours of treatment with vinblastine alone. nih.govaacrjournals.org This acute apoptosis, in some cases, has been linked to the activation of JNK (c-Jun N-terminal kinase). nih.gov
Effects on Cellular Energy Production and Nucleic Acid Synthesis
Beyond its primary effects on microtubules, this compound has also been shown to interfere with cellular energy production and nucleic acid synthesis, particularly at high concentrations. cancercareontario.cabccancer.bc.caglobalrph.compfizer.comnih.govhres.camyoncologysource.comrxlist.commedicaldialogues.inmedicines.org.uk Experimental data suggest that this compound can interfere with the metabolic pathways of amino acids, specifically blocking the cellular utilization of glutamic acid. globalrph.compfizer.comnih.govhres.camyoncologysource.comrxlist.com This interference can impact pathways such as the citric acid cycle and urea (B33335) formation. globalrph.compfizer.comnih.govhres.camyoncologysource.comrxlist.com Some evidence suggests that the antitumor effect of vinblastine may be related to its effect on cell energy mechanisms, potentially leading to decreased adenosine (B11128) diphosphate (B83284) production due to retarded nucleotide production. hres.ca The profound effect on the turnover of soluble RNA in tumor cells by moderate doses of vinblastine may also contribute to its antineoplastic activity. hres.ca
Immunosuppressant Effects
This compound has been reported to exert some immunosuppressant activity. cancercareontario.cabccancer.bc.cacancercareontario.capfizer.comnih.govmedicines.org.uknih.gov While the exact mechanisms underlying this effect are not as extensively detailed as its microtubule-targeting actions in the provided sources, its impact on rapidly dividing cells, including those of the immune system, likely contributes to this property. drugs.com Studies have indicated that vinblastine can affect immune responses, and its use in combination therapies may involve consideration of these immunosuppressant effects. medscape.comnih.gov
Antivascular and Antiangiogenic Effects
Research indicates that this compound possesses antivascular and antiangiogenic properties. pfizer.comhres.canih.govtandfonline.com These effects involve the disruption of tumor vasculature and the inhibition of the formation of new blood vessels (angiogenesis), which are crucial for tumor growth and metastasis. nih.govtandfonline.com Studies have shown that vinblastine can cause a reduction in tumor blood flow and directly inhibit angiogenesis in experimental models. nih.govtandfonline.com Even at low concentrations, vinblastine has been observed to block aspects of angiogenesis in vitro and in vivo. nih.gov The antivascular effects of vinblastine may be enhanced when used in combination with agents targeting vascular endothelial growth factor receptor-2 (VEGF R2). nih.gov
Preclinical Studies and Efficacy Research
In Vitro Cellular Models for Vinblastine (B1199706) Sulfate (B86663) Research
In vitro studies provide controlled environments to investigate the direct effects of vinblastine sulfate on various cell types, including cancer cells and endothelial cells. These models are crucial for understanding cellular responses, dose-dependency, and potential resistance mechanisms.
Cytotoxicity Assays and Dose-Response Studies
Cytotoxicity assays, such as the MTT assay, are commonly used to determine the effect of this compound on cell viability and proliferation. mdpi.comresearchgate.netphcog.com These studies establish dose-response curves, which illustrate the relationship between the concentration of this compound and the percentage of cell death or growth inhibition. researchgate.netphcog.com
Research has shown that this compound inhibits the proliferation of various cancer cell lines in a dose-dependent manner. For example, treatment of HeLa cells (human cervical cancer) with increasing concentrations of this compound (1 to 10000 µg/mL) for 24 or 48 hours resulted in dose-dependent inhibition of proliferation. glpbio.com Similarly, studies on B16 melanoma cells demonstrated that vinblastine concentrations ranging from 0.01 to 1 µM inhibited ³H-thymidine uptake and induced apoptosis in a dose-dependent fashion. nih.gov
This compound has also been used as a reference drug in cytotoxicity studies evaluating novel compounds against various cancer cell lines, including those from colon, liver, breast, cervical, and laryngeal cancers. phcog.com In one such study, this compound exhibited cytotoxic effects with varying IC₅₀ values depending on the cell line. For instance, its IC₅₀ against the Vero cell line (normal cells) was reported as 39.7 µg/ml, while different plant extracts showed higher IC₅₀ values against Vero cells, suggesting potential safety to normal cells compared to this compound. phcog.com
Table 1: Illustrative In Vitro Cytotoxicity Data for this compound
| Cell Line | Concentration Range Tested (µg/mL) | Incubation Time (h) | Observed Effect | Source |
| HeLa | 1 - 10000 | 24, 48, 72 | Dose-dependent inhibition of proliferation | glpbio.comwaocp.org |
| K-562 (human myeloid leukemia) | 25, 50, 100 | 12, 24 | Dose- and time-dependent cytotoxic effect | mdpi.com |
| B16 melanoma | 0.01 - 1 µM | Not specified | Dose-dependent inhibition of ³H-thymidine uptake | nih.gov |
| Vero (normal cells) | Not specified | Not specified | IC₅₀: 39.7 µg/ml | phcog.com |
Cell Line Susceptibility and Resistance Profiling
Variations in the sensitivity of different cell lines to this compound have been observed. Studies comparing the effects of vinblastine on human umbilical vein endothelial cells (HUVECs) and human neuroblastoma cell lines (SK-N-MC and SK-N-AS) demonstrated differential sensitivity, particularly at lower concentrations. jci.org At higher concentrations (e.g., 100–400 ng/mL), all three cell types were strongly inhibited, with HUVECs being especially sensitive. jci.org However, at lower concentrations (e.g., 0.78 ng/mL), vinblastine maintained significant inhibitory activity against HUVECs, while antiproliferative activity against the neuroblastoma cell lines was substantially reduced. jci.org
Resistance to this compound can occur, and this has been investigated in various cell lines. For instance, the SK-N-MC neuroblastoma cell line is positive for multidrug resistance-associated protein (MRP), which can contribute to vinblastine resistance. jci.org Studies using matched sensitive and resistant cell lines, such as HCT116 (human colon cancer) and its resistant counterpart HCT116/VM46 (overexpressing Pgp), are used to screen vinblastine analogs and assess their susceptibility to efflux pumps like Pgp. nih.gov These studies aim to identify compounds that maintain potency while overcoming resistance mechanisms. nih.gov
Research on non-small cell lung cancer cell lines with varying levels of NRF2 activity (LK-2, RERF-LC-sq1, LC-1F, A549, and H358) investigated their cytotoxic responses to vinblastine. uef.fi While vinblastine caused apoptosis in each cell line, the effective doses varied, and no direct correlation was found between NRF2 activity score and the cell line's sensitivity to vinblastine. uef.fi
In Vivo Animal Models for this compound Research
In vivo animal models, such as mice and rats, are used to study the effects of this compound on tumor growth, angiogenesis, and metastasis within a complex biological system. tandfonline.commdpi.comintensitytherapeutics.com These models provide insights into the systemic effects and efficacy of the compound.
Tumor Growth Inhibition Studies
This compound has demonstrated the ability to inhibit tumor growth in various animal models. In a fibrosarcoma mouse model, treatment with this compound reduced the incidence of DNA strand breaks in fibrosarcomas in a dose-dependent manner. glpbio.com
Studies investigating a novel formulation (INT230-6) containing vinblastine and cisplatin (B142131) administered intratumorally showed decreased mean tumor size and improved survival compared to intravenous or intratumoral administration of vinblastine and cisplatin alone in large Colon26 tumor models in BALB/c mice. intensitytherapeutics.com In B16 melanoma models in C57BL/6 mice, intratumoral injection of vinblastine significantly delayed tumor growth compared to vehicle-injected controls. nih.gov The efficacy was markedly reduced in immune-deficient SCID mice, suggesting a role for host immunity in the antitumor effect in this model. nih.gov
This compound has also been studied in canine mast cell tumor models, showing antitumor activity as a single agent, although response rates were lower compared to combination protocols. researchgate.net Studies in dogs with transitional cell carcinoma of the urinary bladder have also assessed vinblastine's efficacy, reporting clinical benefit and time to progression. researchgate.net
Table 2: Illustrative In Vivo Tumor Growth Inhibition Data for this compound
| Animal Model | Tumor Type | Administration Route | Vinblastine Dose (mg/kg) | Key Finding | Source |
| Fibrosarcoma mouse model | Fibrosarcoma | ip | 0.25, 0.5, 1.0, 2.0 | Reduced DNA strand breaks in tumors dose-dependently | glpbio.com |
| BALB/c mice | Colon26 | IT (in INT230-6) | 0.1 mg/mL (in formulation) | Decreased mean tumor size, improved survival vs single agents IV/IT | intensitytherapeutics.com |
| C57BL/6 mice | B16 melanoma | Intratumoral | 1.25 mg/kg | Suppressed primary tumor growth | bmj.com |
| C57BL/6 mice | B16 melanoma | Intratumoral | 4.5 µ g/animal | Significantly delayed tumor growth vs vehicle | nih.gov |
| SCID mice | B16 melanoma | Intratumoral | 4.5 µ g/animal | Modest therapeutic efficacy vs C57BL/6 mice | nih.gov |
| SK-N-MC human neuroblastoma xenografts in mice | Neuroblastoma | ip bolus, sc infusion | 0.25 mg/kg bolus, 0.33 mg/kg/day infusion, 0.5 mg/kg every 3 days | Inhibited tumor growth, reduced tumor perfusion | jci.org |
Angiogenesis Modulation in Mammalian Models
Preclinical studies have investigated the effects of this compound on angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. tandfonline.commdpi.comnih.gov Low-dose continuous or metronomic chemotherapy with several agents, including vinblastine, can exert significant antiangiogenic effects. tandfonline.com
Studies using the in vivo embryonic chick chorioallantoic membrane (CAM) assay have shown dose-response antiangiogenic activity by vinblastine. tandfonline.comnih.gov In mammalian models, such as the tumor-free rat mesentery model, continuous vinblastine treatment demonstrated a dose-response relationship in inhibiting VEGF-A-mediated angiogenesis. tandfonline.com A higher dose (2.0 mg/kg/week) significantly suppressed angiogenesis compared to a lower dose (1.0 mg/kg/week). tandfonline.com
Metastasis Suppression Studies
Research into the effects of this compound on metastasis suppression in animal models has also been conducted. While some studies focus on primary tumor growth inhibition, others have explored its impact on the spread of cancer cells.
Studies using B16-F10 melanoma cells injected subcutaneously into SCID mice have investigated the effects of this compound, both as a free drug and loaded in cationic liposomes, on tumor growth and the suppression of metastasis. nih.gov In this model, rapid tumor growth was observed in control groups. nih.gov While free this compound at a dose of 1.35 mg/kg showed no significant difference in primary tumor volumes compared to the untreated control group, formulations utilizing vinblastine-loaded cationic liposomes demonstrated improved antitumor activity. nih.gov The study also explored the use of an external magnet to enhance the delivery and effects of the liposome (B1194612) formulation. nih.gov The intense blue hematoxylin (B73222) staining in tumor sections from the control and free vinblastine groups indicated viable cells, consistent with the tumor volume measurements. nih.gov A decrease in viable cells was observed in groups treated with the drug-loaded liposome formulations. nih.gov
Further research is ongoing to fully elucidate the mechanisms and extent of this compound's effects on metastasis in various preclinical models.
Combination Therapy Research in Preclinical Settings
Preclinical studies have investigated the potential of combining this compound with other therapeutic agents to achieve enhanced antitumor effects. The rationale behind these combinations is often to exploit different mechanisms of action, overcome resistance, or reduce the required dose of individual agents, potentially mitigating toxicity.
Research has demonstrated that this compound can exhibit synergistic effects when combined with various other chemotherapeutic agents in preclinical models. This synergy can lead to improved cell killing or tumor growth inhibition compared to treatment with either agent alone.
For example, studies have shown synergistic cytotoxic activity when vinblastine is combined with nanoliposomal C6-ceramide in models of hepatocarcinoma and colorectal cancer. This combination was associated with the blockade of pro-survival autophagy, suggesting a potential mechanism for the observed synergy. nih.gov The combination treatment resulted in a synergistic increase in LC3-II levels and inhibited the degradation of P62 protein, markers indicative of blocked autophagosome degradation. nih.gov
In vitro models of ALK-positive anaplastic large cell lymphoma (ALCL) have also indicated that combination therapy with crizotinib (B193316) and vinblastine could have a synergistic effect and potentially overcome resistance. haematologica.org
Combinations of vinblastine with other agents like bleomycin (B88199) and dacarbazine (B1669748) have been used in combination regimens for cancers such as Hodgkin's disease and testicular carcinoma, with studies suggesting enhanced therapeutic effects compared to vinblastine alone. gezondheidsraad.nlmedsafe.govt.nz
Phytochemicals have also been explored for their synergistic potential with vinblastine. L-canavanine, an antimetabolite, has been shown to potentiate the cytotoxicity of vinblastine in human cervical cancer and hepatocellular carcinoma cell lines in preclinical settings. researchgate.net
The order and timing of administration of this compound in combination regimens can influence therapeutic outcomes. Preclinical studies have explored sequential administration strategies to optimize efficacy.
For instance, the effectiveness of bleomycin is reported to be significantly enhanced if this compound is administered 6 to 8 hours prior to bleomycin. nih.govmedsafe.govt.nz This scheduling is thought to allow more cells to be arrested during metaphase, the cell cycle stage where bleomycin is active. nih.govmedsafe.govt.nz
Studies investigating continuous low-dose or metronomic chemotherapy with vinblastine, sometimes in combination with other agents like VEGF receptor-2 antibodies, have also been conducted in preclinical models. tandfonline.comjci.org These approaches aim to target angiogenesis and tumor growth with reduced toxicity compared to conventional high-dose bolus schedules. tandfonline.com
Synergistic Effects with Other Chemotherapeutic Agents
Carcinogenicity and Genotoxicity Research
Research has been conducted to assess the potential of this compound to cause cancer (carcinogenicity) or damage genetic material (genotoxicity).
Regarding carcinogenicity, available data from studies in animals have not clearly demonstrated evidence of carcinogenicity when treated with maximum tolerated doses. gezondheidsraad.nlmyoncologysource.com Some studies in mice and rats showed slightly increased or comparable tumor incidence to controls, while another indicated a 1.5 to two-fold increase in tumor incidence over controls. myoncologysource.com However, the number of animal studies has been limited, and some reporting has been incomplete. gezondheidsraad.nl International Agency for Research on Cancer (IARC) evaluations in 1981 and 1987 concluded that there was inadequate evidence for carcinogenicity in humans and animals, classifying this compound as not classifiable as to its carcinogenicity to humans (Group 3). gezondheidsraad.nlinchem.orginchem.org Human data are limited, primarily from patients receiving this compound in combination with other agents known or suspected to be carcinogenic, making it difficult to attribute secondary cancers solely to this compound. gezondheidsraad.nlinchem.orginchem.org
In terms of genotoxicity, this compound is known to bind to microtubular proteins, leading to mitotic arrest. gezondheidsraad.nl Studies have investigated its potential to induce mutations and chromosomal damage. This compound has been shown to increase the frequencies of chromosomal aberrations in Chinese hamster lung cells and increase the number of micronuclei in various cell types, including Chinese hamster V79 cells, human hepatoma (Hep G2) cells, and human peripheral blood lymphocytes in vitro. gezondheidsraad.nl It also induced a significant percentage of chromosomal aberrations in somatic cells (bone marrow) and spermatocytes in mice, with a dose-dependent relationship observed. nih.govresearchgate.net Numerical and structural aberrations, including polyploidy metaphases, were recorded in bone marrow cells of treated mice. researchgate.net However, tests in Salmonella typhimurium and the dominant lethal assay in mice have failed to demonstrate mutagenicity. myoncologysource.com While this compound increased micronuclei formation in mouse bone marrow cells, this could be related to its effect on mitotic spindle formation rather than direct mutagenicity. myoncologysource.com Studies have also indicated that vinblastine can induce DNA damage in testes and spleen tissues of mice in a dose-dependent manner. nih.gov
Here is a summary of some preclinical genotoxicity findings:
| Assay Type | Model System | Observed Effect | Citation |
| Chromosomal Aberrations | Chinese hamster Don lung cells | Increased frequencies | gezondheidsraad.nl |
| Micronuclei Formation | Chinese hamster V79 cells | Increased number | gezondheidsraad.nl |
| Micronuclei Formation | Human hepatoma (Hep G2) cells | Increased number (dose-dependent) | gezondheidsraad.nl |
| Micronuclei Formation | Human peripheral blood lymphocytes | Increased number | gezondheidsraad.nl |
| Micronuclei Formation | Mouse bone marrow cells | Increased number (interpretation complicated by spindle inhibition) | myoncologysource.com |
| Chromosomal Aberrations | Mouse bone marrow cells | Significant percentage increase (dose-dependent) | nih.govresearchgate.net |
| Chromosomal Aberrations | Mouse spermatocytes | Significant percentage increase (e.g., univalents) | researchgate.net |
| DNA Damage (Comet Assay) | Mouse testes tissues | Significant increase (dose-dependent) | nih.gov |
| DNA Fragmentation | Mouse spleen tissues | Significant increase (dose-dependent) | nih.govresearchgate.net |
| Mutagenicity (Ames test) | Salmonella typhimurium | No mutagenic effect | myoncologysource.combccancer.bc.ca |
| Dominant Lethal Assay | Mice | Failed to demonstrate mutagenicity | myoncologysource.com |
Drug Resistance Mechanisms and Strategies to Overcome Resistance
Mechanisms of Acquired Resistance to Vinblastine (B1199706) Sulfate (B86663)
Acquired resistance to vinblastine sulfate involves various cellular adaptations that reduce the drug's ability to inhibit cancer cell proliferation and induce death. nih.govaacrjournals.org
ATP-Binding Cassette (ABC) Transporters and Drug Efflux (P-glycoprotein/MDR1, MRP1)
One of the most common mechanisms of multidrug resistance (MDR), which includes resistance to this compound, is the overexpression of ATP-Binding Cassette (ABC) efflux transporters. nih.govnih.govnih.govfrontiersin.orgplos.org These membrane proteins actively pump various drugs, including vinblastine, out of cancer cells, thereby reducing their intracellular concentration below therapeutic levels. nih.govnih.govfrontiersin.orgplos.org Key transporters implicated in vinblastine resistance include P-glycoprotein (P-gp), also known as MDR1 or ABCB1, and Multidrug Resistance-Associated Protein 1 (MRP1), also known as ABCC1. nih.govnih.govfrontiersin.orgplos.orgoaepublish.compeerj.com P-gp is the first identified mammalian ABC multidrug transporter and is encoded by the ABCB1 gene. oaepublish.com MRP1 is another significant ABC efflux transporter structurally similar to P-gp that can transport a broad spectrum of substrates, including vinca (B1221190) alkaloids. frontiersin.orgpeerj.com Overexpression of P-gp has been detected in a significant percentage of multiple myeloma patient samples. nih.gov Studies have shown that vinblastine is a substrate for P-gp. zellbio.eucellmolbiol.orgsickkids.camdpi.com Cells overexpressing P-gp are resistant to chemotherapeutic agents like vinblastine. mdpi.com MRP1 also contributes to MDR and can expel vinca alkaloids. frontiersin.org
Alterations in Microtubule Target (Tubulin Isotypes, Microtubule-Associated Proteins)
Alterations in the drug's primary target, microtubules, also contribute to vinblastine resistance. aacrjournals.orgnih.govnih.gov Vinblastine binds to the β-tubulin subunit of the α/β-tubulin heterodimer, inhibiting microtubule polymerization. wikipedia.orgaacrjournals.orgnih.gov Resistance can arise from changes in tubulin itself, such as altered expression of β-tubulin isotypes or mutations in tubulin genes. aacrjournals.orgnih.govcapes.gov.br Decreased expression of class III β-tubulin has been observed in vinblastine-resistant cell lines. aacrjournals.orgnih.gov Additionally, changes in microtubule-associated proteins (MAPs) can affect microtubule dynamics and stability, influencing sensitivity to vinblastine. aacrjournals.orgnih.govnih.govcapes.gov.br MAP4, which binds to and stabilizes microtubules, has been found to be expressed at increased levels in some vinca alkaloid-resistant cells, and increased expression is associated with decreased sensitivity to microtubule-depolymerizing agents like vinblastine. aacrjournals.orgnih.govcapes.gov.br Increased microtubule stability has been observed in some resistant cell lines. aacrjournals.orgnih.govcapes.gov.brresearchgate.net
Altered Cellular Metabolism and Amino Acid Uptake
Metabolic reprogramming within cancer cells can play a role in the acquisition of vinblastine resistance. nih.govmdpi.commdpi.com Altered amino acid uptake and metabolism have been shown to contribute to the acquisition of vinblastine resistance in blood cancer cells. nih.govnih.gov Studies using metabolomic analyses have indicated that vinblastine-resistant cells are characterized by metabolic remodeling. nih.gov Changes in amino acid metabolism, such as alterations in methionine uptake and metabolism, may impact cellular processes like methylation reactions, redox maintenance, and polyamine synthesis, potentially contributing to resistance. nih.gov Higher steady-state amino acid levels in resistant cells, without increased uptake, might be explained by decreased mitochondrial amino acid catabolism. nih.gov Altered metabolism can support cancer cell survival and proliferation under drug-induced stress. mdpi.comfrontiersin.org
Inhibition of Cell Death Pathways
Resistance to vinblastine can also develop through the inhibition of cell death pathways, particularly apoptosis, which is a common outcome of prolonged mitotic arrest induced by vinblastine. ntu.edu.sgresearchgate.netaacrjournals.orgresearchgate.net Cancer cells may develop mechanisms to evade the apoptotic signals triggered by vinblastine treatment. ntu.edu.sg For example, the c-Jun NH2-terminal kinase (JNK)/AP-1 pathway has been implicated in mediating apoptosis in response to vinblastine, and defects in this pathway can lead to resistance. aacrjournals.org Vinblastine can induce the pro-apoptotic protein NOXA, and this induction is required for observed apoptosis in some leukemia cells, suggesting that alterations in NOXA expression or function could contribute to resistance. nih.gov Resistance can be associated with the ability of cells to escape mitotic arrest and continue into interphase despite vinblastine treatment. ntu.edu.sg
Cellular Heterogeneity in Resistance Development
Cellular heterogeneity within a tumor population contributes to the complexity of drug resistance. nih.govbiorxiv.org Different subpopulations of cancer cells may exhibit varying degrees of intrinsic sensitivity or develop distinct resistance mechanisms upon exposure to vinblastine. ntu.edu.sgbiorxiv.org This heterogeneity can lead to the selection and outgrowth of resistant clones under the selective pressure of chemotherapy. nih.govnih.gov Studies have shown varying responses to vinblastine among different cancer cell types. ntu.edu.sg
Research on Reversing this compound Resistance
Research efforts are focused on developing strategies to counteract vinblastine resistance, targeting the specific mechanisms involved.
Targeting Efflux Pumps with Inhibitors or siRNAs
One of the primary mechanisms of vinblastine resistance is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), encoded by the MDR1 gene. sickkids.caoaepublish.comcellmolbiol.orgmdpi.com These efflux pumps actively transport vinblastine out of cancer cells, reducing intracellular drug concentration below therapeutic levels. oaepublish.comnih.govmdpi.com
Strategies to overcome this mechanism include the use of efflux pump inhibitors and gene silencing techniques like siRNA. Inhibitors can block the function of P-gp, thereby increasing intracellular vinblastine accumulation. researchgate.netnih.govspandidos-publications.com Studies have shown that co-administration of vinblastine with P-gp inhibitors or modulators can restore chemosensitivity in resistant cell lines. nih.govresearchgate.netnih.govresearchgate.net For instance, combining vinblastine with verapamil, a P-gp inhibitor, significantly decreased the IC50 values for vinblastine in resistant cells. nih.govresearchgate.net
Furthermore, using siRNA to silence the MDR1 gene can reduce P-gp expression, leading to increased intracellular drug levels and restored sensitivity to vinblastine. mdpi.comresearchgate.netiiarjournals.orgacs.org While single transfections of anti-MDR1 siRNA can reduce MDR1 mRNA expression and inhibit cell proliferation, the effect may be limited in duration. iiarjournals.org Multiple transfections or the use of delivery systems like nanoparticles can improve the efficacy and duration of siRNA-mediated gene silencing. iiarjournals.orgacs.orgnih.gov
Modulating Cellular Pathways (e.g., Cav-1, FASN)
Beyond efflux pumps, alterations in various cellular pathways contribute to vinblastine resistance. Caveolin-1 (Cav-1) and Fatty Acid Synthase (FASN) have been implicated in the development of acquired vinblastine resistance in certain cancer types, such as bladder cancer. cellmolbiol.org
Studies have shown that levels of Cav-1 and FASN are elevated in vinblastine-resistant cells compared to sensitive cells. cellmolbiol.org Cav-1 is associated with tumor progression, metastasis, and cell survival, while FASN plays a role in tumor growth and survival. cellmolbiol.org Downregulating the expression of Cav-1 and FASN using specific pharmacological inhibitors or siRNAs has been shown to resensitize resistant cells to vinblastine. cellmolbiol.org This suggests that targeting these pathways could be a viable strategy to overcome resistance. cellmolbiol.org
Data from research on bladder cancer cells demonstrated the association between elevated levels of P-gp, Cav-1, and FASN with acquired vinblastine resistance. Downregulation of these proteins significantly decreased cell survival in resistant cells exposed to vinblastine. cellmolbiol.org
| Protein | Role in Resistance (Observed in Bladder Cancer Cells) | Strategy to Overcome |
| P-gp | Increased efflux of vinblastine | Inhibitors, siRNA |
| Caveolin-1 (Cav-1) | Associated with cell survival and resistance | Inhibitors, siRNA |
| Fatty Acid Synthase (FASN) | Involved in tumor growth and survival | Inhibitors, siRNA |
Combination Strategies to Circumvent Resistance
Combining vinblastine with other therapeutic agents or strategies is a promising approach to overcome resistance by targeting multiple mechanisms simultaneously or achieving synergistic effects. mdpi.com
One strategy involves combining vinblastine with other chemotherapeutic drugs. For example, combining docetaxel (B913) and vinblastine has been shown to decrease the IC50 values for both drugs and neutralize P-glycoprotein overexpression in resistant non-small cell lung carcinoma cells. nih.govresearchgate.net
Another approach is the combination of vinblastine with targeted therapies. In vitro models of ALK-positive anaplastic large cell lymphoma have shown that combination therapy with crizotinib (B193316) and vinblastine could have a synergistic effect and overcome resistance. haematologica.org Clinical observations also suggest this combination can be effective in relapsed or refractory pediatric ALK-positive ALCL, although associated with severe toxicities. haematologica.org
Furthermore, combining vinblastine with efflux pump inhibitors or modulators, as discussed in Section 4.2.1, represents a combination strategy aimed at increasing intracellular drug concentration. nih.govresearchgate.netnih.govresearchgate.net
Combination therapies can also involve novel drug delivery systems, such as nanoparticles, which can bypass efflux pumps and deliver vinblastine directly into cancer cells, potentially enhancing efficacy and overcoming resistance. nih.govresearchgate.netnih.govmdpi.com
Overcoming Microtubule-Related Resistance
Resistance to vinblastine can also arise from alterations in its molecular target, tubulin, or in microtubule dynamics. nih.govsickkids.caoaepublish.com These alterations can include changes in tubulin isotype expression, mutations in tubulin, or changes in microtubule-associated proteins. researchgate.netnih.govsickkids.caplos.orgresearchgate.net
Cells resistant to vinblastine, a microtubule-destabilizing agent, may exhibit alterations in microtubule assembly that counteract the drug's effects. nih.gov This can involve changes in α- or β-tubulin that affect drug binding or alter the balance between unassembled tubulin and microtubule polymer. nih.gov For example, altered expression levels of β-tubulin isotypes, such as βIII-tubulin, have been associated with resistance to microtubule-targeted agents, including vinblastine. researchgate.netplos.orgresearchgate.net
Strategies to overcome microtubule-related resistance include exploring alternative microtubule-targeting agents that may not be affected by the same resistance mechanisms. For instance, cells resistant to microtubule-stabilizing agents like taxanes may show increased sensitivity to microtubule-destabilizing agents like vinblastine, and vice versa, depending on the specific resistance mechanism. nih.govplos.org However, some studies indicate cross-resistance between taxanes and vinca alkaloids like vinblastine in certain cell lines, suggesting overlapping resistance mechanisms such as P-gp overexpression or specific tubulin alterations. sickkids.caplos.org
Research into novel tubulin inhibitors that bind to different sites on tubulin, such as colchicine-binding site inhibitors, is also being pursued as a way to overcome resistance to vinca alkaloids. researchgate.net
Cross-Resistance Patterns with Other Microtubule-Targeting Agents
Cross-resistance is a phenomenon where resistance to one drug confers resistance to other drugs, often those with similar mechanisms of action or that are substrates for the same efflux pumps. Vinblastine, as a microtubule-targeting agent and a substrate for P-gp, exhibits cross-resistance patterns with other drugs in these categories. sickkids.caoaepublish.comresearchgate.net
Cells resistant to vinblastine are often cross-resistant to other vinca alkaloids, such as vincristine (B1662923) and vinorelbine (B1196246). sickkids.caresearchgate.net This is likely due to shared mechanisms of action (microtubule inhibition) and being substrates for the same efflux transporters like P-gp. sickkids.caoaepublish.comresearchgate.net
Cross-resistance between vinblastine (a microtubule destabilizer) and taxanes (microtubule stabilizers) can vary depending on the specific resistance mechanism in the cell line. nih.govplos.org In some cases, cells resistant to vinblastine may be cross-resistant to taxanes, particularly if the resistance is mediated by P-gp overexpression, as both drug classes are P-gp substrates. sickkids.caoaepublish.complos.org However, if the resistance is due to specific alterations in tubulin or microtubule dynamics that favor stabilization, cells resistant to vinblastine might be more sensitive to taxanes, and vice versa. nih.govplos.org For example, docetaxel-resistant breast cancer cells were found to be cross-resistant to vinblastine but more sensitive to colchicine, a drug binding to a different site on tubulin. plos.org
Understanding these cross-resistance patterns is important for designing effective subsequent treatment strategies when vinblastine therapy fails. nih.govplos.org
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 24173 |
| Vinblastine | 24172 |
| P-glycoprotein (P-gp) | 9609 |
| Caveolin-1 (Cav-1) | 857 |
| Fatty Acid Synthase (FASN) | 2195 |
| Vincristine | 5978 |
| Vinorelbine | 5311497 |
| Docetaxel | 148124 |
| Crizotinib | 25176741 |
| Verapamil | 5665 |
| Colchicine | 6163 |
Interactive Data Table Example (Illustrative based on search results):
| Cell Line | Drug | IC50 (nM) - Sensitive Cells | IC50 (nM) - Resistant Cells | Fold Resistance |
| K562 | Vinblastine | ~3.75 | ~30 | ~8 |
| K562/PSC (Control) | Vinblastine | - | - | - |
| KCVB2 (Resistant) | Vinblastine | - | 30 ± 5.9 | 8 |
| KCVB2 (Resistant) | Vinorelbine | - | - | 14 |
| KCVB2 (Resistant) | Paclitaxel | - | - | 6 |
| T24 (Parental) | Vinblastine | Sensitive | - | - |
| DRC (Resistant) | Vinblastine | - | Resistant | - |
| MCF-7CC (Non-resistant) | Vinblastine | Lower | - | - |
| MCF-7TXT (Docetaxel-resistant) | Vinblastine | - | Higher | Nearly 5 times higher |
| H1299 (Sensitive) | Vinblastine | 30 ± 5.9 | - | - |
| H1299 (Resistant) | Vinblastine | - | Reduced by combination | - |
Biosynthesis and Chemical Synthesis of Vinblastine Sulfate and Analogues
Natural Product Isolation and Extraction Research
Vinblastine (B1199706) is one of the valuable terpenoid indole (B1671886) alkaloids (TIAs) found in nature. researchgate.netaphinfo.com
Sources: Catharanthus roseus (Madagascar Periwinkle)
The primary natural source of vinblastine and its precursors, catharanthine (B190766) and vindoline (B23647), is the medicinal plant Catharanthus roseus, commonly known as the Madagascar periwinkle. aphinfo.comirjet.netwikipedia.orgwikipedia.orgcenmed.com This plant is a member of the Apocynaceae family and is native to tropical and subtropical regions. wikipedia.org C. roseus produces a diverse range of alkaloids, with over 70 identified, many possessing biological activity. taylorandfrancis.com While the plant produces vinblastine, the concentration is notably low, making extraction a challenging and often low-yielding process. researchgate.netaphinfo.comtandfonline.com
Optimization of Extraction Procedures and Yields
The extraction of vinca (B1221190) alkaloids, including vinblastine, from C. roseus has traditionally involved lengthy procedures yielding low amounts of the desired compounds. tandfonline.com Significant research has focused on optimizing extraction methods to improve yields and efficiency.
Traditional methods often involve extracting plant material with acidified aqueous solutions, followed by pH adjustment and extraction with organic solvents. google.comgoogle.com Subsequent chromatographic techniques, such as using dextran (B179266) and silica (B1680970) gel columns, are employed to isolate vinblastine-containing fractions. google.comgoogle.com
More recent research has explored the use of alternative and more environmentally friendly solvents, such as deep eutectic solvents (DES). tandfonline.com Studies have shown that DES based on choline (B1196258) chloride and citric acid can effectively extract vinblastine from C. roseus leaves and flowers. tandfonline.com Optimization of parameters like water content, sonication time, and solid-to-liquid ratio has been investigated to maximize extraction efficiency with DES. tandfonline.com For instance, optimal conditions for vinblastine extraction using choline chloride:citric acid DES were determined to be 43.65% water content, 59.53 minutes of sonication, and a solid-to-liquid ratio of 49.72 mg/mL, yielding an estimated 28.04 μg/ml of vinblastine. tandfonline.com
Supercritical fluid extraction (SFE) using CO2 with ethanol (B145695) as a co-solvent has also been explored for vinblastine extraction. irjet.net Parameters such as temperature, pressure, co-solvent percentage, and extraction time influence the yield. irjet.net Studies have indicated that increasing pressure at specific temperatures can increase the solubility of the target compound. irjet.net Optimized SFE conditions have shown promising yields, with one study reporting the best vinblastine yield at 50℃, 400 bar pressure, and 450g CO2 consumption. irjet.net Another study using CO2 and ethanol mixtures at high pressure suggested it as an alternative to traditional methods, with results showing potentially higher concentrations compared to solid-liquid extraction. irjet.net
Different extraction methods result in varying yields. For example, a negative-pressure cavitation extraction (NPCE) method optimized for C. roseus leaves reported vinblastine yields of 0.126 mg/g dry weight, comparable to ultrasonic extraction and higher than maceration and heating reflux extraction. nih.gov Aqueous extraction methods have also been reported to retain high extract levels, with recovery rates ranging from 95% to 103% in some studies. semanticscholar.org
Biosynthetic Pathway Elucidation and Engineering
The biosynthesis of vinblastine in C. roseus is a complex process involving numerous enzymatic steps. researchgate.netnih.gov
Identification of Precursors (Catharanthine, Vindoline)
Vinblastine is a dimeric alkaloid formed by the coupling of two monomeric indole alkaloids: catharanthine and vindoline. researchgate.netwikipedia.orgtaylorandfrancis.comeurekalert.org These two precursors are naturally produced within the leaves of C. roseus. wikipedia.org The common precursor for all indole alkaloids, including catharanthine and vindoline, is strictosidine (B192452), which is formed from the condensation of tryptamine (B22526) and secologanin. wikipedia.org Catharanthine is derived from strictosidine, although the precise mechanism is not fully understood. wikipedia.org Vindoline is formed through the biosynthesis from tabersonine (B1681870) via a series of enzymatic steps. wikipedia.orgnih.gov
Enzymatic Steps and Regulation
The biosynthetic pathway leading to vinblastine is extensive, involving over 20 enzymatic steps. researchgate.net The formation of vindoline from strictosidine involves several steps, including hydroxylation, methylation, and acetylation, catalyzed by specific enzymes such as tabersonine 16-hydroxylase (T16H), O-methyltransferase (OMT), N-methyltransferase (NMT), desacetoxyvindoline-4-hydroxylase (D4H), and deacetylvindoline-4-O-acetyltransferase (DAT). nih.govontosight.airesearchgate.net
A crucial step in the biosynthesis of vinblastine is the dimerization of catharanthine and vindoline. researchgate.netwikipedia.org This reaction is catalyzed by a vacuolar class III peroxidase (CrPrx1). researchgate.netwikipedia.orghep.com.cn CrPrx1 is dependent on hydrogen peroxide to activate catharanthine, which then reacts with vindoline to form an iminium intermediate. wikipedia.org This intermediate is subsequently reduced to form α-3′,4′-anhydrovinblastine (AHVB), a common precursor for dimeric alkaloids like vinblastine and vincristine (B1662923). researchgate.netwikipedia.orghep.com.cn While the enzyme catalyzing the dimerization is identified, the subsequent steps converting AHVB to vinblastine and vincristine are not yet fully understood. wikipedia.orgnih.gov
The biosynthesis of TIAs in C. roseus is tightly regulated. ontosight.ai Regulatory genes and transcription factors play a role in controlling the pathway. researchgate.netontosight.airesearchgate.net The localization of enzymes and intermediates within different cellular compartments and tissues also contributes to the regulation of the pathway. nih.gov
Microbial Cell Factory Engineering for Biosynthesis (e.g., Saccharomyces cerevisiae)
Due to the low natural abundance of vinblastine in C. roseus and the challenges associated with its extraction and chemical synthesis, significant efforts have been directed towards engineering microbial cell factories for the production of vinblastine precursors, particularly catharanthine and vindoline. aphinfo.comeurekalert.orgnih.gov
Saccharomyces cerevisiae (baker's yeast) has emerged as a promising host organism for the heterologous production of complex plant natural products, including monoterpene indole alkaloids like vinblastine. nih.goveurekalert.orgnih.govuq.edu.au Researchers have successfully engineered S. cerevisiae strains to reconstitute significant portions of the vinblastine biosynthetic pathway. nih.goveurekalert.orgnih.gov
This involves introducing and expressing numerous heterologous genes from C. roseus and other plants into the yeast genome. nih.govnih.gov The vinblastine pathway is one of the longest and most complex biosynthetic pathways refactored into a microbial host, involving over 30 enzymatic steps from native yeast metabolites like geranyl pyrophosphate and tryptophan to catharanthine and vindoline. nih.govnih.gov
Engineering efforts in S. cerevisiae have included extensive genetic modifications, such as the expression of dozens of plant genes and the manipulation of yeast's own genes to optimize precursor supply and pathway flux. nih.govnih.govpanoramaweb.org For example, researchers at Zhejiang University successfully biosynthesized vindoline and catharanthine in engineered S. cerevisiae through a 31-step pathway. eurekalert.org Their engineered yeast strains were able to produce catharanthine and vindoline at titers of 527.1 μg/L and 305.1 μg/L, respectively, in shake flask fermentation. eurekalert.org
The production of catharanthine and vindoline in yeast allows for their subsequent chemical or biological coupling in vitro to produce vinblastine. nih.goveurekalert.orgnih.gov This microbial approach holds great promise for providing a scalable, cost-effective, and sustainable supply of vinblastine and its analogues. eurekalert.orgnih.gov
Total Chemical Synthesis Approaches
The complexity of vinblastine's structure, possessing multiple chiral centers, presents a significant challenge for total chemical synthesis. Despite these challenges, several total synthesis strategies have been developed, offering alternative routes to obtain vinblastine and its analogues, independent of plant extraction. wikipedia.orgnih.gov
Enantioselective Synthesis Strategies
Enantioselective synthesis is crucial for producing biologically active vinblastine, as the desired stereochemistry at positions C16' and C14' is essential for its efficacy. wikipedia.org Early approaches in enantioselective synthesis often relied on methods like the Sharpless epoxidation to establish key stereocenters. wikipedia.org More recent strategies have explored catalytic asymmetric reactions to construct the complex chiral frameworks of the vinblastine precursors, such as iboga alkaloids. researchgate.netnih.govrsc.org For instance, some approaches utilize gold-catalyzed oxidation followed by cyclization and rearrangement sequences to achieve enantioselectivity in the synthesis of catharanthine analogues, which are then coupled with vindoline to form vinblastine and its analogues. nih.govrsc.org
Stereochemical Control in Synthesis
Controlling the stereochemistry at each chiral center is paramount in vinblastine synthesis. The molecule contains nine stereocenters, and the correct relative and absolute configuration is critical for biological activity. Total synthesis routes have focused on developing methodologies that ensure high stereoselectivity in key bond-forming reactions. For example, some synthetic strategies have achieved complete control of the stereochemistry during the crucial coupling reaction between the vindoline and catharanthine units. jst.go.jpnih.govresearchgate.net This control can be influenced by factors such as the choice of catalysts, reaction conditions (e.g., temperature), and the use of enantiopure starting materials or chiral auxiliaries. wikipedia.org Radical cyclization reactions have also been employed to stereoselectively construct key indole intermediates required for the synthesis of vinblastine's subunits. nih.govresearchgate.netcapes.gov.br
Development of Novel Synthetic Methodologies
The pursuit of more efficient and controlled synthesis of vinblastine has driven the development of novel synthetic methodologies. Researchers have explored various innovative chemical transformations to overcome the inherent difficulties associated with assembling the complex vinblastine core. One significant development is the use of biomimetic coupling strategies, particularly the Fe(III)-promoted coupling of vindoline and catharanthine. acs.orgacs.orgresearchgate.net This method mimics the proposed biogenetic coupling and can provide vinblastine in a single step with competitive yields. acs.orgresearchgate.net Another area of development involves the use of cascade cycloaddition reactions to rapidly assemble the pentacyclic skeleton of vindoline with the necessary substituents and stereochemistry. acs.orgnih.gov Additionally, novel methods for indole synthesis, such as radical cyclization of o-alkenylthioanilides, have been developed and applied to the total synthesis of vinblastine precursors. nih.govjst.go.jpnih.govresearchgate.net These advancements not only facilitate the synthesis of vinblastine but also open avenues for the creation of novel analogues with potentially improved properties. acs.orgnih.gov
Semisynthesis and Derivatization for Analogues
Given the complexity of total synthesis, semisynthesis from naturally occurring precursors, primarily vindoline and catharanthine, remains a significant route for obtaining vinblastine and generating analogues. wikipedia.orgresearchgate.netmdpi.com Semisynthesis typically involves isolating vindoline and catharanthine from Catharanthus roseus and then coupling them under controlled conditions. wikipedia.org The modified Polonovski reaction between vindoline and catharanthine N-oxide has been a widely used method for this coupling. researchgate.net
Derivatization of vinblastine and its precursors allows for the creation of a wide range of analogues with modified structural and pharmacological properties. acs.orgmdpi.comnih.gov Modifications can be made to various positions on the vinblastine scaffold, including the aromatic rings of the catharanthine and vindoline moieties, as well as the C17-hydroxyl group of vindoline and the C20' position of the velbanamine subunit. acs.orgmdpi.com Research has focused on introducing different substituents (e.g., halogens, nitro, amino, alkyl, alkoxy, thioalkyl groups) to explore their impact on activity. mdpi.com Novel analogues, such as those with spiro-oxazolidinedione substituents or modifications at the C20' position, have been synthesized through semisynthetic routes. acs.orgmdpi.com These semisynthetic and derivatization approaches are crucial for structure-activity relationship studies and the development of new compounds with potentially enhanced therapeutic profiles or activity against resistant cell lines. acs.orgnih.govmdpi.comresearchgate.netacs.org
Structure Activity Relationship Sar Studies
Impact of Structural Modifications on Antitumor Activity
Structural modifications to the vinblastine (B1199706) molecule can significantly impact its antitumor activity. While the removal of some structural features or substituents typically has a detrimental impact, the addition of new structural features can enhance target tubulin binding affinity and functional activity acs.org. For instance, analogues of vinblastine lacking the Δ6,7-double bond inhibit cancer cells only at significantly higher concentrations compared to vinblastine acs.org.
Modifications on both the vindoline (B23647) and catharanthine (B190766) parts of vinblastine have been explored acs.orgnih.gov. Studies on derivatives modified in the catharanthine part, such as those prepared from 12′-iodovinblastine, have shown promising anticancer activity in various cancer cell lines and murine leukemia models nih.gov. Nitration of vinblastine has also yielded derivatives with important antitumor activity in different cancer types after reduction to the corresponding aminovinblastines nih.gov.
Role of Specific Chemical Moieties (e.g., Vindoline and Velbenamine Parts)
Vinblastine is comprised of two key multiringed units: the vindoline and velbenamine (or catharanthine) parts acs.orgdrugbank.com. The oxidative coupling of vindoline and catharanthine yields anhydrovinblastine, a precursor to vinblastine acs.orgresearchgate.net. Both moieties play crucial roles in the interaction of vinblastine with tubulin acs.org.
Modifications in the vindoline moiety have been a major focus of SAR studies due to several reactive centers within this part of the molecule acs.org. For example, deacetylvinblastine (B1237596) amide (vindesine), prepared from vinblastine or deacetylvinblastine by modifying the C23-ester in the vindoline moiety, exhibits an activity spectrum resembling vincristine (B1662923) more closely than vinblastine nih.govacs.org.
Modifications in the velbenamine part have also been investigated, with some modifications in the D' ring appearing to induce dramatic changes in tubulin interactions acs.org.
Influence of Substituents on Tubulin Binding Affinity
The binding of vinblastine to tubulin is a critical step in its mechanism of action, leading to the inhibition of microtubule assembly nih.govbme.hucaymanchem.com. Vinblastine binds to the microtubular proteins of the mitotic spindle, causing crystallization of the microtubule and mitotic arrest drugbank.com. Vinblastine is a high-charge density cation and binds with high affinity to the anionic protein tubulin bme.hu.
Specific sites on the vinblastine molecule are amenable to functionalization that can improve tubulin binding affinity acs.org. The C20′ position within vinblastine represents a key site where modifications can enhance target tubulin binding affinity and biological potency acs.org. Studies on disubstituted C20′-urea derivatives of vinblastine have shown that these analogues can possess extraordinary potency and improved activity, correlating with enhanced target tubulin binding affinity acs.org.
Studies using photoactive analogues of vinblastine have identified two classes of binding sites on tubulin: high-affinity and low-affinity sites nih.gov. Both the alpha and beta subunits of tubulin are involved in the binding of vinblastine and its analogues nih.gov.
Table 1: Apparent KD Values for Vinblastine and an Analog Binding to Tubulin nih.gov
| Compound | High-Affinity KD (µM) | Low-Affinity KD (µM) |
| Vinblastine | 0.54 | 14 |
| N-(p-azido[3,5-3H]benzoyl)-N'-(beta-amino-ethyl)vindesine ([3H]NABV) | 4.2 | 26 |
Correlation between Structure and Drug Resistance Profiles
The emergence of drug resistance, often mediated by the overexpression of efflux pumps like P-glycoprotein (Pgp), is a major challenge in cancer chemotherapy with vinblastine acs.orgmdpi.com. SAR studies have explored modifications that can overcome or reduce this resistance.
Remarkable progress has been made in reducing Pgp transport with certain vinblastine derivatives acs.org. Specifically, additions of new structural features, unlike the removal of existing ones, have been found to enhance tubulin binding affinity and functional activity while simultaneously disrupting Pgp binding, transport, and functional resistance acs.org.
A series of C20′ amine derivatives and disubstituted C20′-urea derivatives have shown improved activity against vinblastine-resistant, Pgp overexpressing cell lines acs.org. The activity against resistant cell lines progressively improves with specific substitutions on the terminal nitrogen of urea (B33335) groups in these derivatives acs.org.
SAR studies on other compounds have also provided insights into overcoming multidrug resistance mediated by Pgp and other transporters like MRP1 mdpi.com. While these studies are not directly on vinblastine modifications, they highlight the structural features that can influence interaction with efflux pumps.
Table 2: Activity of Vinblastine and C20'-Urea Derivatives Against Vinblastine-Resistant Cell Line acs.org
| Compound | Average IC50 (nM) (Broad Spectrum) | Activity vs. Pgp Overexpressing Resistant Cell Line |
| Vinblastine | 6.1 | Baseline Resistance |
| Disubstituted C20′-urea derivatives (selected analogs) | 0.2 - 0.3 | Further Improved Activity |
Advanced Drug Delivery Systems for Vinblastine Sulfate
Nanotechnology-Based Delivery Systems
Nanoparticles offer several advantages for drug delivery, including the ability to protect encapsulated drugs from degradation, provide sustained release, and facilitate targeted delivery to specific tissues or cells. dntb.gov.uanih.gov This is particularly relevant for potent cytotoxic agents like vinblastine (B1199706) sulfate (B86663).
Liposomal Formulations
Liposomes are vesicular nanocarriers composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. They have been extensively studied for the delivery of various anticancer agents, including vinca (B1221190) alkaloids like vinblastine sulfate. romj.orgromj.org Encapsulating this compound in liposomes can potentially prolong its circulation time, increase its concentration in tumors through the enhanced permeability and retention (EPR) effect, and reduce exposure to healthy tissues. mdpi.comromj.org
Research has shown that liposomal formulations of this compound can exhibit increased drug retention and circulation longevity. arastirmax.com A comparative study involving vincristine (B1662923), vinblastine, and vinorelbine (B1196246) encapsulated in egg sphingomyelin/cholesterol vesicles demonstrated that while all three achieved high encapsulation levels, vinblastine and vinorelbine were released faster than vincristine both in vitro and in vivo. liposomes.canih.gov This difference in release behavior was linked to the drugs' lipophilicity, with more hydrophobic drugs being released more rapidly. liposomes.canih.gov Increasing the drug-to-lipid ratio significantly enhanced the retention of vinblastine when using an ionophore-based loading method. liposomes.canih.gov
Cationic liposomes, possessing a positive surface charge, have been investigated for their ability to interact with negatively charged cell membranes, potentially enhancing cellular uptake. mdpi.com this compound, a hydrophilic drug, has been successfully incorporated into cationic liposomes. researchgate.netaacrjournals.org Studies have characterized the drug loading, cytotoxicity, and tumor vascular targeting characteristics of this compound loaded in cationic liposomes. aacrjournals.org
The incorporation efficiency of this compound in cationic liposomes was found to be similar regardless of low or relatively high magnetite (MAG-C) content, with values around 21-23%. researchgate.net Polyethylene glycol (PEG) was shown to improve the loading efficiency of chemotherapeutic agents, including this compound, in liposomes. researchgate.net
Magnetic cationic liposomes (MCLs) combine the properties of cationic liposomes with magnetic nanoparticles, allowing for targeted delivery under the influence of an external magnetic field. mdpi.comromj.orgaacrjournals.org This approach aims to concentrate the liposomes at the tumor site, thereby increasing drug accumulation and therapeutic efficacy while minimizing systemic exposure. mdpi.comromj.org
Research has demonstrated that incorporating magnetite into cationic liposomes loaded with this compound can enhance the antitumor effect, particularly against melanoma. aacrjournals.orgnih.gov In vivo studies using a murine melanoma model showed that the antitumor activity of vinblastine when loaded in MCLs was more effective compared to free this compound. nih.gov The application of an external magnetic field further enhanced the tumor response to the vinblastine-loaded MCL formulation. nih.gov This enhanced efficacy is likely due to improved delivery of the chemotherapeutic agent to the tumor vasculature. nih.gov
The preparation of vinblastine-loaded MCLs involves mixing lipids (such as DMPC, DMTAP, CHOL, and DMPE-PEG5000) with this compound and magnetite, followed by hydration, sonication, and centrifugation to remove unincorporated magnetite. nih.gov The percentage of loaded vinblastine is determined by HPLC. nih.gov
Immunoliposomes are liposomes modified with targeting ligands, such as antibodies or antibody fragments, on their surface to specifically bind to antigens overexpressed on cancer cells. romj.orgnih.gov This targeted approach can lead to increased drug accumulation in tumors and potentially overcome drug resistance. romj.orgromj.org
While much of the research on immunoliposomes for vinca alkaloids has focused on vincristine, the principles are applicable to this compound due to their structural similarities. romj.orgnih.gov Studies with anti-HER2 immunoliposomal vincristine have shown significantly enhanced cytotoxicity in HER2-overexpressing breast cancer cells compared to non-targeted liposomes. nih.gov This suggests the potential for developing targeted immunoliposome formulations for this compound by conjugating antibodies or ligands specific to markers overexpressed on target cancer cells.
Magnetic Cationic Liposomes (MCLs) for Targeted Delivery
Polymeric Nanoparticles
Polymeric nanoparticles, fabricated from biodegradable and biocompatible polymers, represent another promising strategy for this compound delivery. dntb.gov.uanih.gov These nanoparticles can encapsulate this compound, providing controlled release and targeted delivery capabilities. mdpi.comdntb.gov.ua Chitosan-based nanoparticles, for instance, have garnered attention due to chitosan's favorable properties, including biocompatibility, biodegradability, and non-toxicity. dntb.gov.ua
Polymeric nanoparticles can be prepared using various methods, and their characteristics, such as size and encapsulation efficiency, can be influenced by formulation variables. nih.gov
Chitosan-hyaluronan nanoparticles (CS/HY NPs) have been investigated for tumor targeting with this compound, leveraging the affinity of hyaluronan (HY) for the CD44 transmembrane receptor, which is often overexpressed in cancer cells. dntb.gov.uanih.govmdpi.comresearchgate.net This interaction facilitates the specific uptake of the nanoparticles by CD44-positive cancer cells. dntb.gov.uanih.govmdpi.com
CS/HY NPs for this compound delivery can be prepared by coating hyaluronan onto pre-formed chitosan (B1678972)/tripolyphosphate (CS/TPP) nanoparticles or by direct polyelectrolyte complexation of chitosan with hyaluronan. dntb.gov.uamdpi.comresearchgate.net Research on CS/HY NPs for this compound delivery to K-562 human myeloid leukemia cells demonstrated the successful encapsulation of this compound and a sustained drug release profile over 20 hours. nih.govmdpi.comresearchgate.net In vitro studies showed fast internalization of labeled CS/HY NPs by K-562 cells, and pre-saturation of CD44 receptors with free hyaluronan slowed down the nanoparticle uptake, confirming the role of CD44 in their internalization. mdpi.comresearchgate.net
Characterization of these nanoparticles showed mean hydrodynamic radii around 110 nm, a polydispersity index of 12%, and negative zeta potential values when prepared by direct complexation. dntb.gov.uamdpi.comresearchgate.net Transmission electron microscopy (TEM) images revealed spherical nanoparticles with a non-homogeneous matrix. researchgate.net Encapsulation efficiency was found to increase with the theoretical amount of this compound added up to a certain point (15% w/w in polymers), beyond which it diminished. nih.gov The zeta potential became less negative with the loading of this compound. nih.gov
In vitro cytotoxic activity studies comparing free this compound and VBL-loaded CS/HY NPs on K-562 cells showed a dose- and time-dependent cytotoxic effect for free this compound. mdpi.com Empty CS/HY NPs showed no cytotoxic effect. mdpi.com
Table 1: Characteristics of VBL-CS/HY Nanoparticles nih.gov
| VBL Theoretical Amount (% w/w in polymers) | Mean Hydrodynamic Radius (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| 5 | Increasing size | - | Less negative | Increasing |
| 15 | 110 | 12 | Negative | Highest |
| 20 | Increasing size | - | Less negative | Diminishing |
Table 2: In Vitro Release of VBL from CS/HY Nanoparticles (15% VBL theoretical amount) nih.gov
| Release Medium | Burst Effect (first hour) | Sustained Release Duration |
| PBS at pH 7.4 | ~20% (w/w) | 20 hours |
| PBS at pH 5.0 | - | - |
Note: Data for release at pH 5.0 was mentioned as studied but specific values for burst effect and sustained release duration were not provided in the snippet.
Table 3: In Vitro Cytotoxic Activity on K-562 Cells mdpi.com
| Treatment | Concentration (μg/mL) | Time (h) | Cell Mortality (%) |
| Empty CS/HY NPs | All | 12 & 24 | 0 |
| Free VBL | 25 | 12 | Dose-dependent |
| Free VBL | 50 | 12 | Dose-dependent |
| Free VBL | 100 | 12 | ~40 |
| Free VBL | 25 | 24 | Time-dependent |
| Free VBL | 50 | 24 | Time-dependent |
| Free VBL | 100 | 24 | Time-dependent |
| VBL-CS/HY NPs | 25 | 12 & 24 | Studied |
| VBL-CS/HY NPs | 50 | 12 & 24 | Studied |
| VBL-CS/HY NPs | 100 | 12 & 24 | Studied |
Note: Specific cell mortality percentages for VBL-CS/HY NPs were not provided in the snippet, only that the study was performed.
Folate-Conjugated Bovine Serum Albumin Nanoparticles (FA-BSANPs)
Folate-conjugated bovine serum albumin nanoparticles (FA-BSANPs) have been investigated as a tumor-targeted drug carrier system for this compound (VBLS). researchgate.netnih.govmdpi.comdovepress.comdovepress.com This approach utilizes the overexpression of folate receptors on the surface of many cancer cells, allowing for specific targeting and increased cellular uptake of the nanoparticles. researchgate.netnih.gov
Studies have focused on optimizing the preparation process of VBLS-loaded FA-BSANPs to achieve desired characteristics such as particle size, drug entrapment efficiency, and folate conjugation. researchgate.netnih.govdovepress.comdovepress.com One study employed response surface methodology (RSM) to optimize the preparation of BSA nanoparticles by desolvation and subsequent conjugation with folate. researchgate.netnih.govdovepress.comdovepress.com VBLS was loaded onto the FA-BSANPs, primarily through electrostatic interaction between the positively charged drug and the negatively charged nanoparticles at a suitable pH. nih.gov
Research findings indicate that FA-BSANPs can effectively encapsulate VBLS, with reported entrapment efficiencies as high as 84.83% and drug-loading efficiencies of 42.37%. nih.govmdpi.comdovepress.comdovepress.com The amount of folate conjugation achieved was reported as 383.996 µM/g BSANPs. nih.govdovepress.comdovepress.com These results suggest that FA-BSANPs hold promise as a drug carrier system for targeting VBLS-sensitive tumors. nih.govdovepress.comdovepress.comchemfaces.com
Data from one study on VBLS-loaded FA-BSANPs preparation optimization:
| Parameter | Optimum Value |
| Mean Particle Size (BSANPs) | 156.6 nm |
| Residual Amino Groups (BSANPs) | 668.973 nM/mg |
| Drug Entrapment Efficiency | 84.83% |
| Drug Loading Efficiency | 42.37% |
| Folate Conjugation | 383.996 µM/g BSANPs |
PLGA Microspheres and Nanoparticles
Poly(lactide-co-glycolide) (PLGA) is a widely used biodegradable polymer in drug delivery systems due to its biocompatibility and tailorable degradation rate. researchgate.netnih.gov PLGA microspheres and nanoparticles have been explored for the sustained release of this compound. mdpi.comnih.govnih.govnih.govgoogle.com
Studies have demonstrated the successful encapsulation of this compound in PLGA microspheres using methods such as oil-in-oil emulsion-solvent extraction. nih.gov These microspheres have shown the ability to release stable this compound in a sustained manner for over a month. nih.gov Notably, while vincristine sulfate, another vinca alkaloid, degraded in the acidic microclimate of PLGA microspheres, this compound remained completely stable. nih.gov This stability is attributed to the presence of a stable methyl group in this compound instead of the N-formyl group found in vincristine sulfate. nih.gov
PLGA nanoparticles have also been investigated for this compound delivery. researchgate.netacs.org These nanoparticles can be prepared via methods like O/W emulsion solvent evaporation. researchgate.net Research has focused on optimizing parameters such as PLGA molecular weight, lactide-to-glycolide ratio, and polymer concentration to enhance drug incorporation efficiency and control particle size. researchgate.netnih.gov PLGA nanoparticles simultaneously loaded with other agents, like vincristine sulfate and quercetin, have also been studied, demonstrating the versatility of PLGA as a carrier for different drug properties. researchgate.net
Chitosan Microparticles with Superparamagnetic Iron Oxide Nanoparticles
Chitosan, a natural polysaccharide, has gained attention as a material for drug delivery systems due to its biocompatibility and biodegradability. nih.govmdpi.comresearchgate.netresearchgate.netnih.govdntb.gov.ua The incorporation of superparamagnetic iron oxide nanoparticles (SPIO NPs) into chitosan microparticles allows for magnetically responsive controlled drug release. mdpi.comnih.govmdpi.comresearchgate.net
A magnetically responsive controlled drug release system for vinblastine has been designed by embedding SPIO NPs in a chitosan matrix. mdpi.comnih.govmdpi.comresearchgate.net Monodispersed chitosan microparticles loaded with vinblastine and SPIO NPs can be manufactured using techniques like droplet microfluidics. nih.govmdpi.com Characterization of these composite particles using techniques such as transmission electron microscopy (TEM) and superconducting quantum interference device (SQUID) confirms the presence of embedded SPIO NPs and their superparamagnetic properties. nih.gov
In vitro drug release studies have shown that vinblastine can be released from chitosan composite particles under magnetic stimulation. mdpi.comnih.gov Pulsatile magnetically triggered tests have demonstrated controllable release patterns, allowing for potential control over the timing and dose of vinblastine release using an external magnet. mdpi.comnih.gov This actively targeted magnetic drug delivery system offers potential advantages in improving the precision and timing of drug release. nih.gov
Research findings on Vinblastine-loaded SPIO NPs-chitosan microparticles:
| Characteristic | Value |
| Drug Encapsulation Efficiency | 67%–69% |
| Saturation Magnetization (Ms) | 20 emu/g |
| In vitro Release (Magnetic) | 100% in 80–130 min |
Other Nanocarriers (e.g., Niosomes, Transfersomes)
Beyond polymeric nanoparticles, other vesicular nanocarriers like niosomes and transfersomes have been investigated for this compound delivery. nih.govtaylorandfrancis.comjocpr.comresearchgate.nettandfonline.compreprints.orgtandfonline.comnih.gov
Niosomes are non-ionic surfactant vesicles that can encapsulate both hydrophilic and lipophilic drugs. jocpr.comresearchgate.netpreprints.org They are considered a potential alternative to liposomes, offering advantages such as lower cost and higher stability. jocpr.comresearchgate.netpreprints.org Studies have explored the preparation of this compound-loaded niosomes, including PEGylated formulations, using methods like the thin film hydration method. nih.govtaylorandfrancis.comjocpr.com These niosomal formulations have demonstrated sustained release behavior in vitro. nih.govtaylorandfrancis.com Research has also indicated that vinblastine-containing niosomes can exhibit potent in vitro cytotoxicity against tumor cells and show stronger tumor inhibitory effects in animal models compared to free vinblastine. nih.govtaylorandfrancis.com
Transfersomes are ultradeformable lipid vesicles that can penetrate biological barriers like the skin. tandfonline.comtandfonline.com Their flexibility is attributed to the presence of edge activators, such as sodium cholate. tandfonline.comtandfonline.com Transfersomes have been studied for the delivery of various therapeutic agents. tandfonline.comtandfonline.com Research has investigated the encapsulation of vinblastine into transfersomes, often in comparison to liposomes. tandfonline.comnih.gov Studies have examined the percentage of vinblastine encapsulation and the stability and release rate from transfersomes. nih.gov Encapsulation efficiency of vinblastine in transfersomes has been reported to vary, typically ranging from 50% to 80% at specific drug/phospholipid molar ratios. nih.gov The retention of the drug in transfersomes can be reduced compared to liposomes due to the presence of sodium cholate, which can affect the stability of the lipid bilayers. nih.gov
Data on PEGylated niosomes loaded with vinblastine:
| Characteristic | Value |
| Mean Particle Size | 234.3 ± 11.4 nm |
| Zeta Potential | -34.6 ± 4.2 mV |
| Entrapment Efficiency | 99.92 ± 1.6% |
| Loading Efficiency | 2.673 ± 0.30% |
DNA Nanostructures (e.g., DNA Origami, Leptosomes)
DNA nanotechnology offers a versatile platform for the construction of nanoscale structures with precise control over shape and size, which can be utilized in drug delivery. jocpr.comwjpls.orgnih.govacs.orggoogleapis.comnih.govthno.org DNA nanostructures, such as DNA origami and related assemblies like leptosomes (often referring to liposome-DNA complexes or small DNA structures), have been explored as carriers for anticancer drugs, including vinblastine. jocpr.comwjpls.orgnih.govacs.orgnih.gov
DNA origami involves folding long single strands of DNA into predefined 2D or 3D shapes using numerous shorter "staple" strands. wjpls.orgacs.orgnih.govthno.org These structures offer advantages such as biocompatibility, biodegradability, and low immunogenicity. wjpls.orgnih.govacs.orgnih.govthno.org While much research on DNA nanostructures for drug delivery has focused on intercalating drugs like doxorubicin, the potential for loading other hydrophobic anticancer drugs, such as vinblastine, onto DNA nanostructures through electrostatic and van der Waals forces has been noted. nih.gov DNA nanotubes, for instance, have been shown to stably absorb certain hydrophobic drugs. nih.gov
DNA nanostructures, including smaller assemblies like tetrahedral DNA nanostructures (TDNs), are known for their ability to internalize into cells. nih.govacs.org This internalization can occur through various mechanisms, including endocytosis. nih.govacs.orgnih.gov The precise and controllable nature of DNA nanostructures allows for functionalization with targeting ligands or other moieties to enhance cellular uptake and specificity. nih.govacs.org The application of DNA nanostructures, including DNA origami and leptosomes, in vinblastine delivery is an area of ongoing research, aiming to leverage their unique properties for improved therapeutic outcomes. jocpr.comwjpls.org
Targeted Drug Delivery Strategies
Targeted drug delivery strategies aim to deliver therapeutic agents specifically to cancer cells or tissues while minimizing exposure to healthy cells, thereby increasing efficacy and reducing systemic toxicity. nih.govromj.org For this compound, both passive and active targeting approaches have been investigated. nih.gov
Passive Targeting (e.g., Enhanced Permeation and Retention Effect)
Passive targeting relies on the inherent pathophysiological differences between tumor tissues and normal tissues. dovepress.comresearchgate.net The enhanced permeation and retention (EPR) effect is a well-known phenomenon utilized in passive targeting. nih.govinformaticsjournals.co.in Tumor vasculature is often leaky and disorganized, allowing nanoparticles and macromolecules to accumulate in the tumor interstitium more readily than in normal tissues. nih.govinformaticsjournals.co.in Additionally, impaired lymphatic drainage in tumors leads to the retention of these accumulated particles within the tumor microenvironment. nih.govinformaticsjournals.co.in
Nanocarriers designed for this compound delivery, such as certain nanoparticles, can exploit the EPR effect to passively accumulate in tumor tissues. nih.govnih.gov This passive accumulation can lead to higher drug concentrations at the tumor site compared to systemic circulation, potentially improving therapeutic efficacy and reducing systemic side effects. nih.govnih.gov Many reports on the delivery of this compound have described the utilization of passive targeting mechanisms. nih.gov For example, some nanoparticle systems loaded with VBLS have been designed to passively target tumor cells based on size. nih.gov
While passive targeting offers a foundational approach for preferential drug accumulation in tumors, it is often combined with active targeting strategies to further enhance specificity and cellular uptake.
Active Targeting with Ligands (e.g., CD44, Folate Receptor, EGFR)
Active targeting is a strategy in ADDS that involves modifying the surface of drug carriers with specific ligands that can bind to receptors overexpressed on the surface of cancer cells or tumor vasculature. This targeted interaction facilitates the selective accumulation and uptake of the drug at the tumor site, minimizing exposure to healthy tissues.
Research has explored the use of various ligands for actively targeting this compound delivery. Folate receptor is one such target, as it is overexpressed in around 40% of human cancer cells. Folate-conjugated bovine serum albumin (BSA) nanoparticles have been developed as a drug carrier system for VBLS, aiming to specifically target tumors sensitive to VBLS. nih.govdovepress.com These nanoparticles demonstrated efficient drug entrapment and loading. nih.govdovepress.com The use of folate as an active targeting moiety allows for decreased drug dosage and potentially reduced undesirable side effects of VBLS. nih.gov
Another receptor explored for targeting is CD44, a cell-surface glycoprotein (B1211001) receptor that has a specific affinity for hyaluronic acid (HA). CD44 is highly upregulated in certain cancers, including squamous cell metaplasia and non-small cell lung cancer. mdpi.com Chitosan/hyaluronan nanoparticles have been developed for tumor targeting with this compound, designed to be directed to the overexpressed CD44 receptor in cancer cells. mdpi.com In vitro studies using K-562 human myeloid leukemia cells demonstrated fast internalization of these nanoparticles, and pre-saturation of CD44 with free HA slowed down the nanoparticle uptake, indicating the role of CD44 in their internalization. mdpi.com
Epidermal Growth Factor Receptor (EGFR) is another receptor overexpressed in various cancers, including lung cancer, and is being investigated as a target for drug delivery systems. mdpi.com While the provided search results mention EGFR as a potential target in the context of lung cancer and nanoparticles, specific studies detailing this compound delivery actively targeted to EGFR were not prominently featured. However, the principle of using ligands that interact with overexpressed receptors like EGFR remains a relevant strategy in developing targeted ADDS for this compound. mdpi.com
Stimuli-Responsive Drug Release Systems (e.g., Magnetic Stimulation)
Stimuli-responsive drug release systems are designed to release the encapsulated drug in response to specific internal or external stimuli. This allows for controlled and localized drug release at the tumor site, potentially improving therapeutic efficacy and reducing systemic toxicity. Magnetic stimulation is one such external stimulus that has been investigated for triggering the release of this compound from drug delivery systems.
Studies have developed magnetically responsive controlled vinblastine drug release systems using magnetically sensitive chitosan capsules or dextran (B179266) folate composites embedded with superparamagnetic iron oxide (SPIO) nanoparticles. researchgate.netmdpi.comnih.govmdpi.comresearchgate.net In vitro drug release tests have shown that vinblastine can be released from these chitosan composite particles under magnetic stimulation. researchgate.netmdpi.comnih.gov Pulsatile magnetically triggered tests demonstrated controllable release patterns, suggesting that the timing and dose of vinblastine release can be regulated by an external magnet. researchgate.netmdpi.comnih.gov This approach offers a valuable opportunity for vinblastine drug delivery where the delivery system actively participates in optimizing cancer treatment. researchgate.netmdpi.comnih.gov
Superparamagnetic iron oxide nanoparticles (SPIONs) coated with dextran and conjugated with folic acid have also been explored for targeted vinblastine delivery and controlled release in pancreatic cancer cells. mdpi.com The in vitro release time of vinblastine from these formulations occurred over an extended period, with a faster release rate observed in an acidic environment (pH 5.4) compared to a normal pH (pH 7.4). mdpi.com This pH-responsive release, in addition to magnetic responsiveness, can be beneficial for targeting the acidic tumor microenvironment.
Pharmacokinetic Research of Novel Delivery Systems
Pharmacokinetic studies of novel this compound delivery systems are crucial to evaluate how the body handles the drug when delivered via these new formulations. This includes assessing drug absorption, distribution, metabolism, and excretion, with a focus on achieving sustained release, improved bioavailability, and reduced toxicity.
Sustained Release Profiles
One of the key advantages of advanced drug delivery systems is their ability to provide sustained release of the encapsulated drug, maintaining therapeutic concentrations over a longer period and potentially reducing the frequency of administration.
Various nanoparticle formulations have demonstrated sustained release profiles for this compound. Folate-conjugated bovine serum albumin nanoparticles loaded with VBLS showed a sustained release property, with a burst release in the initial hours followed by a slower release over a longer period. nih.govresearchgate.net Chitosan/hyaluronan nanoparticles developed for this compound delivery also exhibited a sustained release of the drug for a significant duration in in vitro studies. mdpi.com Proniosomes containing this compound have also been shown to be capable of releasing the drug for an extended period. jocpr.com Molecular imprinted nanoparticles (MINPs) with vinblastine have demonstrated sustained release behavior in vitro, with a significant percentage of the drug released over several days. researchgate.netacs.org
Interactive Table: In Vitro Release Profiles (Illustrative Data based on Search Results)
| Delivery System | Stimulus (if applicable) | Initial Burst Release (%) | Release Duration (hours) | Cumulative Release (%) | Reference |
| Chitosan Composite Particles + SPIO NPs | Magnetic Stimulation | Not specified | 80-130 minutes | 100 | researchgate.netmdpi.comnih.gov |
| FA-DEX-SPION (pH 5.4) | pH | Not specified | > 96 | Not specified | mdpi.com |
| FA-DEX-SPION (pH 7.4) | pH | Not specified | > 96 | Slower than pH 5.4 | mdpi.com |
| VBL-CS/HY NPs (pH 7.4) | None | ~20 (in first hour) | > 20 | Not specified | mdpi.com |
| VBL-CS/HY NPs (pH 5.0) | pH | Faster than pH 7.4 | > 20 | Not specified | mdpi.com |
| This compound Loaded Proniosomes (Formulation F5) | None | Not specified | 48 | 97.13 | jocpr.com |
| MINPs-VBL (pH 7.4) | None | No burst release observed | 216 | ~70 | researchgate.net |
| FA-BSANPs-VBLS | None | ~30 (in 12 hours) | ~56 | ~80 | researchgate.net |
Improved Bioavailability and Reduced Toxicity
Improving the bioavailability of this compound and reducing its toxicity to normal tissues are primary goals of developing novel delivery systems. ADDS can achieve these by selectively delivering the drug to the tumor site, prolonging its circulation time, and controlling its release rate.
Liposome-encapsulated vinblastine microspheres have shown promise in in vivo studies, revealing that targeting liposomes could have a prolonged circulation time in the blood, effectively target cancer cells, and reduce the toxicity of vinblastine to normal cells. researchgate.netmdpi.com Folate-conjugated BSA nanoparticles loaded with VBLS are designed to passively target tumor cells through size effect and actively through folate, allowing for a decreased drug dosage to reduce undesirable side effects. nih.gov
Molecular imprinted nanoparticles with PEG and folate conjugation (VBL–NPs–PEG–FA) demonstrated increased accumulation of vinblastine in tumor tissues while decreasing its distribution in other organs in xenograft models. acs.org This selective targeting led to similar anticancer efficacy compared to free vinblastine injection but significantly improved the observed abnormalities in the liver and spleen, indicating reduced toxicity to normal tissues. acs.org Magnetic cationic liposomes incorporating vinblastine have also shown increased cytotoxic activity against tumor cells in vivo, suggesting improved delivery and efficacy. romj.org
Proniosomes loaded with this compound have shown potential in reducing toxicity and increasing efficacy, with cell line studies indicating improved activity against cancer cells compared to marketed formulations. jocpr.com Nanoscale drug delivery systems in general, with their ability to improve drug targeting and loading capacity, offer enhanced therapeutic outcomes and reduced toxicity. The focus on targeted drug delivery aims to provide therapeutic concentrations of this compound at the site of action while sparing normal tissues, addressing the issue of nonspecific targeting that contributes to severe side effects. nih.gov
This compound is a vinca alkaloid chemotherapy medication derived from the Catharanthus roseus plant. It functions by interfering with microtubule formation, thereby inhibiting cell division and leading to cell cycle arrest at the metaphase stage. wikipedia.orgtaylorandfrancis.com This mechanism of action makes it a valuable agent in the treatment of various malignancies. wikipedia.org
Clinical Research and Therapeutic Applications Excluding Dosage/administration
Current and Emerging Therapeutic Regimens Vinblastine (B1199706) sulfate (B86663) is a component of various established and investigational chemotherapy regimens for a range of cancers.wikipedia.org
Clinical Trial Data Summaries
| Cancer Type | Regimen | Study Type/Phase | Patient Population | Key Findings (Response/Survival) | Citation |
| Low-Grade Glioma | Vinblastine monotherapy | Phase II | Pediatric, previously untreated progressive LGG | Total response rate: 25.9%; 5-year OS: 94.4%; 5-year PFS: 53.2% (median follow-up 5 years) | essentialmeds.org |
| Low-Grade Glioma | Vinblastine monotherapy | Phase II | Pediatric, recurrent or refractory LGG | Total response rate: 36%; 5-year OS: 93.2%; Estimated 5-year EFS: 42.3% (median follow-up 67 months) | essentialmeds.org |
| Low-Grade Glioma | Selumetinib (B1684332) + Vinblastine vs Selumetinib | Phase III | Children/young adults, recurrent/progressive LGG | Investigating improved event-free survival with combination. | ufhealth.orgmdanderson.orgwithpower.com |
| Low-Grade Glioma | Trametinib vs Vinblastine | Clinical Trial | Children/young adults, newly diagnosed LGG (BRAF-wt) | Comparing effectiveness over 18 months. | clinicaltrials.eu |
| Non-Hodgkin Lymphoma | Vinblastine monotherapy | Retrospective | Relapsed ALCL (pediatric) | 10/12 patients achieved complete remission. | essentialmeds.org |
| Non-Hodgkin Lymphoma | Vinblastine monotherapy | Prospective | Relapsed ALCL (after 1 year of diagnosis) | Observed long-term remission rate: 81%. | essentialmeds.org |
| Non-Hodgkin Lymphoma | Vinblastine monotherapy | Retrospective | Relapsed/refractory ALCL (pediatric) | 25/30 evaluable patients achieved complete remission. | researchgate.net |
| Testicular Cancer | PVB (Cisplatin, Vinblastine, Bleomycin) | Phase II | Advanced Testicular Cancer | Complete response rates: 60-80%. | researchgate.netascopubs.org |
| Testicular Cancer | PVB vs VPV (Vinblastine, Cisplatin (B142131), Etoposide) | Phase III | Advanced Germ Cell Tumors of the Testis | No significant difference in disease-free status (PVB 77%, VPV 73%). | nih.gov |
| Bladder Cancer | CMV (Cisplatin, Methotrexate (B535133), Vinblastine) vs MV (Methotrexate, Vinblastine) | Randomized Multicentre | Advanced/Metastatic Transitional Cell Carcinoma | 1-year survival: CMV 29%, MV 16% (HR 0.68 in favor of CMV); Median survival: CMV 7 months, MV 4.5 months. | nih.gov |
| Bladder Cancer | Vinblastine monotherapy | Phase II | Metastatic Urothelial Tract Tumors (pretreated) | Partial remission rate: 18%. | researchgate.netnih.gov |
| Melanoma | INT230-6 (Cisplatin + Vinblastine Sulfate + agent) | Clinical Trial | Late-stage cancers (including melanoma) | Being tested alone and with pembrolizumab. | curemelanoma.orgglobaldata.com |
| Melanoma | Hyaluronidase + Vinblastine | Preclinical | Melanoma models (mice) | Pronounced antitumor effect. | mdpi.com |
Histiocytosis (e.g., Langerhans Cell Histiocytosis)
Vinblastine is used to treat histiocytosis, including Langerhans cell histiocytosis (LCH), according to established protocols. wikipedia.orgessentialmeds.org In the AIEOP-CNR-HX 83 trial, vinblastine was utilized as monotherapy for LCH patients with a good prognosis. essentialmeds.org An international, multicenter, prospective clinical study for pediatric LCH (LCH-IV) uses the combination of prednisone (B1679067) and vinblastine as a standard first-line therapy for patients requiring systemic treatment. mycancergenome.org A phase III trial is comparing the efficacy of cytarabine (B982) to this compound and prednisone in treating patients with LCH. cancer.gov
Aggressive Fibromatosis (Desmoid Tumor)
Vinblastine is used in combination with methotrexate for the treatment of aggressive fibromatosis (desmoid tumor). wikipedia.orgcancercareontario.ca A Phase II study assessed the activity of methotrexate plus vinblastine in 30 patients with inoperable aggressive fibromatosis. nih.gov In this study, 18 patients (60%) showed stable disease or minor tumor shrinkage, while 12 patients (40%) achieved a partial response. nih.gov No complete responses were observed, and no patients experienced tumor progression during treatment. nih.gov After a median follow-up of 75 months, the 10-year actuarial progression-free interval was 67%. nih.gov This suggests that methotrexate plus vinblastine can lead to prolonged stable disease in a substantial subset of patients with advanced aggressive fibromatosis. nih.gov
Breast Cancer
This compound is approved as palliative treatment for breast cancer that has not improved with other treatments. cancer.gov It is also indicated for the treatment of breast cancer as part of certain chemotherapy regimens. taylorandfrancis.comnih.gov A planned Phase 2 study (INVINCIBLE-4-SAKK) is investigating intratumoral INT230-6, which contains this compound and cisplatin, followed by neoadjuvant immunochemotherapy in patients with early triple-negative breast cancer (TNBC). clinicaltrials.euintensitytherapeutics.com This study aims to determine the clinical activity of this approach and its impact on tumor size and the rate of successful breast-conserving surgeries. clinicaltrials.eu
Lung Cancer (Non-Small Cell Lung Cancer)
This compound is used to treat non-small cell lung cancer (NSCLC). wikipedia.orgtaylorandfrancis.comnih.gov A Southwest Oncology Group phase III study evaluated a combination of cisplatin, vinblastine, and hydrazine (B178648) sulfate in patients with advanced NSCLC. nih.gov In this study, 266 eligible patients were analyzed, showing similar objective response rates between the group treated with hydrazine sulfate and the placebo group (4% complete responses, 20% partial responses, and 2% regressions in the hydrazine sulfate group; 3% complete responses, 23% partial responses, and 2% regressions in the placebo group). nih.gov The median survival duration was also similar between the two groups. nih.gov A different Southwest Oncology Group Phase II trial investigated a five-day intravenous infusion of this compound in patients with diffuse malignant mesothelioma. nih.gov
Kaposi's Sarcoma
This compound is approved for the treatment of Kaposi's sarcoma. cancer.gov It is a widely used agent for cutaneous and oral Kaposi's sarcoma (OKS). researchgate.net A study treated fourteen patients with Kaposi's sarcoma systemically with a low-dose vinblastine regimen, reporting excellent therapeutic results in terms of regression of cutaneous lesions. nih.gov Intralesional injection of vinblastine has also been studied for oral AIDS-related Kaposi sarcoma, showing complete response in a significant percentage of lesions in one series. researchgate.net A double-blind, randomized clinical trial compared intralesional vinblastine and 3% sodium tetradecyl sulfate for the treatment of OKS, concluding that both are adequate for management. researchgate.netnih.gov
Clinical Trials and Study Designs
This compound is being investigated in various clinical trials with different study designs. cancer.govcancer.gov
Phase II and III Studies
This compound has been evaluated in both Phase II and Phase III clinical trials for various indications. cancer.govfishersci.caresearchgate.net
A Phase II study investigated this compound for metastatic urothelial tract tumors, with 28 patients receiving an adequate trial. nih.gov Five patients (18%) achieved a partial remission of 2-5 months duration. nih.gov
A Phase II study assessed the combination of methotrexate and vinblastine in patients with advanced aggressive fibromatosis, with results indicating prolonged stable disease and partial responses in a significant portion of patients. nih.gov
A randomized Phase II study (VINILO) compared vinblastine in combination with nilotinib (B1678881) to vinblastine alone in children, adolescents, and young adults with low-grade glioma. gustaveroussy.frclinicaltrialsregister.eu This study was stopped early because the second interim analysis showed a significant difference in progression-free survival, with lower median progression-free survival in the vinblastine plus nilotinib arm compared to the vinblastine alone arm. gustaveroussy.fr
Another Phase III trial is comparing cytarabine to this compound and prednisone in treating patients with Langerhans cell histiocytosis, with the primary objective of determining 1-year event-free survival. cancer.gov
A randomized, placebo-controlled, double-blind phase III study evaluated cisplatin, vinblastine, and hydrazine sulfate in advanced NSCLC, finding similar objective response rates and median survival duration between the groups. nih.gov
Combination Therapy in Clinical Settings
This compound is frequently employed as a component of multi-agent chemotherapy regimens for a range of malignancies. Its inclusion in combination therapies aims to enhance efficacy and potentially reduce the toxicity associated with individual agents by allowing for lower doses.
One notable combination is ABVD, which includes doxorubicin, bleomycin (B88199), vinblastine, and dacarbazine (B1669748), used in the treatment of Hodgkin's lymphoma. medsafe.govt.nz Vinblastine is also used alongside methotrexate in the treatment of aggressive fibromatosis (desmoid tumor). wikipedia.org Studies have investigated the combination of vinblastine and methotrexate for progressive desmoid tumors in children who were not candidates for standard surgical or radiation therapy. In one study involving 10 pediatric patients, this combination resulted in objective responses (complete or partial resolution) in five patients and stable disease in three patients. ascopubs.org
Another combination, consisting of vinblastine, ifosfamide, and gallium nitrate (B79036) (VIG), has been evaluated in a Phase II trial for metastatic urothelial carcinoma. This regimen demonstrated activity, with 18 out of 27 patients (67%) achieving an objective response, including 11 (41%) who became disease-free through VIG alone or with subsequent surgery. The median duration of remission was 20 weeks. ascopubs.org
In advanced urothelial carcinoma, vinblastine is part of the M-VAC regimen (methotrexate, vinblastine, doxorubicin, and cisplatin). A long-term follow-up of a Phase III study showed that M-VAC was superior to single-agent cisplatin in terms of survival for patients with advanced urothelial carcinoma. However, durable progression-free survival with M-VAC was infrequent. nih.gov
Research also explores novel combinations, such as vinblastine with nilotinib for low-grade gliomas in children, adolescents, and young adults. A randomized Phase II study compared vinblastine alone to vinblastine plus nilotinib, finding that the median progression-free survival was 15 months in the vinblastine arm compared to 8 months in the combination arm, suggesting that the addition of nilotinib in this specific context did not improve outcomes. gustaveroussy.fr
Vinblastine has also been studied in combination with selumetinib for recurrent or progressive low-grade glioma in children and young adults. A Phase III trial is investigating the combination compared to selumetinib alone to determine if it improves event-free survival and objective response rates. ufhealth.org
In the context of relapsed or refractory Hodgkin's disease following autologous bone marrow transplant, long-term vinblastine therapy has been used, showing objective responses in a significant proportion of patients and providing effective palliation. researchgate.net
Clinical trials continue to evaluate this compound in various combination regimens for different cancers, including studies combining it with brentuximab vedotin and nivolumab (B1139203) for Hodgkin lymphoma, and with cisplatin and INT230-6 for early triple-negative breast cancer. cancer.govclinicaltrials.eu
Here is a summary of select clinical trial findings involving this compound in combination therapy:
| Combination Regimen | Cancer Type | Study Phase | Key Finding (Objective Response/Survival) | Citation |
| Vinblastine + Methotrexate | Progressive Desmoid Tumor | N/A | Objective response in 5/10 pediatric patients. | ascopubs.org |
| Vinblastine + Ifosfamide + Gallium | Metastatic Urothelial Carcinoma | Phase II | Objective response in 67% (18/27), 41% disease-free. Median remission 20 weeks. | ascopubs.org |
| M-VAC (Methotrexate, Vinblastine, Doxorubicin, Cisplatin) | Advanced Urothelial Carcinoma | Phase III | Superior survival compared to single-agent cisplatin in long-term follow-up. | nih.gov |
| Vinblastine + Nilotinib vs Vinblastine alone | Low-Grade Glioma (Pediatric) | Phase II | Median PFS: 15 months (Vinblastine) vs 8 months (Combination). | gustaveroussy.fr |
Integration with Radiation Therapy
This compound has been investigated for use in conjunction with radiation therapy in the treatment of certain cancers. The integration of chemotherapy and radiation therapy, known as chemoradiotherapy, aims to enhance the anti-tumor effects of both modalities.
In patients receiving chemotherapy concurrently with radiation therapy that includes the liver, it is advised to delay the use of vinblastine until radiation therapy is completed. medsafe.govt.nzpfizer.com
A Phase II study evaluated concurrent vinblastine-based chemoradiotherapy in 84 patients with invasive bladder cancer. The treatment was effective in over half of the patients, with a 9-year tumor-specific survival rate of 51% and a local control rate of 55%. nih.gov
Another study explored neoadjuvant methotrexate, cisplatin, and vinblastine (MCV) followed by concomitant cisplatin and radiotherapy for unresectable localized bladder cancer. This Southwestern Oncology Group (SWOG) study (SWOG-8704) investigated the combination of systemic chemotherapy and pelvic radiotherapy. swog.org
Research has also examined the combined effects of this compound and gamma radiation on the induction of micronuclei in mouse bone marrow, providing insights into the cellular interactions of this combination. nih.gov
While the combination of vinblastine, bleomycin, and methotrexate (VBM) with involved-field radiotherapy has shown efficacy in clinical stage IA and IIA Hodgkin's disease, the associated toxicity was noted as severe, potentially limiting its routine use. ascopubs.org
Post-Marketing Surveillance and Long-term Outcomes Research
Post-marketing surveillance and long-term outcomes research are crucial for understanding the sustained effects of this compound in clinical practice beyond controlled clinical trials. This includes evaluating long-term survival rates, patterns of recurrence, and potential late effects of treatment.
Research into the long-term outcomes of vinblastine therapy in specific patient populations, such as children and young adults with low-grade glioma, is ongoing. Studies like the one comparing selumetinib and vinblastine for newly diagnosed low-grade glioma with wild-type BRAF gene include monitoring for up to three years after the end of treatment to track long-term outcomes and potential late effects. Similarly, studies evaluating weekly vinblastine in chemotherapy-naive children with low-grade glioma have reported on progression-free survival at multiple years of follow-up. asco.org
Long-term follow-up of combination regimens like mitoxantrone, vinblastine, and CCNU (MVC) for advanced Hodgkin's disease has provided data on median survival and the proportion of patients achieving long-term remission. tandfonline.comnih.gov These studies contribute to the understanding of the long-term efficacy of vinblastine in the context of aggressive lymphomas.
Q & A
Basic Research Questions
Q. What validated chromatographic methods are recommended for quantifying Vinblastine Sulfate purity in experimental formulations?
- Methodology : Use reverse-phase HPLC with UV detection (e.g., 254 nm) as per USP guidelines. The mobile phase typically consists of acetonitrile and ammonium phosphate buffer (pH ~4.5). System suitability requires resolution ≥2.0 between this compound and related compounds (e.g., vincristine). Calculate purity using peak area ratios against USP reference standards .
- Data Consideration : Impurity thresholds are ≤3.0% total related substances and ≤1.0% for any individual impurity .
Q. How should researchers design exposure controls for handling this compound in laboratory settings?
- Protocol : Implement local exhaust ventilation, chemical-resistant gloves (JIS T 8116), and protective eyewear (JIS T 8147). Monitor airborne dust using NIOSH-compliant methods. Safety showers and eye-wash stations must be accessible .
- Limitations : Occupational exposure limits (OELs) are unspecified in current regulatory frameworks; assume strict adherence to ALARA principles .
Q. What are the critical steps for validating sterility in this compound formulations intended for preclinical trials?
- Procedure : Follow USP <71> Sterility Tests or membrane filtration methods. For injectables, ensure bacterial endotoxin levels <175 IU/mg via limulus amebocyte lysate (LAL) assays. Include positive controls (e.g., Staphylococcus aureus) and negative controls in each batch .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound across different tumor models?
- Analytical Framework :
Conduct meta-analysis using PRISMA guidelines to identify confounding variables (e.g., dosing schedules, tumor vascularity).
Validate assays with isotopic tracing (e.g., H-labeled Vinblastine) to distinguish tissue-specific uptake .
Apply physiologically based pharmacokinetic (PBPK) modeling to account for interspecies variability .
Q. What strategies mitigate variability in this compound’s microtubule-binding affinity observed in in vitro vs. in vivo studies?
- Experimental Design :
- Use synchronized cell cultures to control cell cycle phases (e.g., G2/M arrest).
- Standardize tubulin polymerization assays with GTP supplementation and temperature controls (25°C vs. 37°C).
- Cross-validate results with immunofluorescence microscopy for microtubule integrity .
Q. How should conflicting cytotoxicity data between 2D monolayer and 3D spheroid models be interpreted?
- Methodological Adjustments :
- Normalize IC50 values to spheroid volume and penetration kinetics.
- Incorporate hypoxia markers (e.g., HIF-1α) to assess drug diffusion barriers.
- Compare with clinical tumor samples using ex vivo histoculture drug response assays (HDRAs) .
Methodological Challenges & Solutions
Q. What criteria define appropriate USP reference standards for this compound in stability studies?
- Selection Protocol :
- Use USP this compound RS with loss on drying (LOD) correction for quantitative assays.
- For system suitability, USP Vincristine Sulfate RS is acceptable but requires chromatographic resolution checks .
Q. How can researchers address discrepancies in reported embryotoxic potential of this compound?
- Data Reconciliation :
- Re-evaluate teratogenicity studies using zebrafish embryo models (FET assay) with precise dosing (0.1–10 µM).
- Cross-reference with OECD TG 414 guidelines for mammalian developmental toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
